3,5-bis(methylsulfonyl)benzenesulfonyl Chloride
Description
Properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO6S3/c1-16(10,11)6-3-7(17(2,12)13)5-8(4-6)18(9,14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMOZIYTYSWBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375545 | |
| Record name | 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-99-0 | |
| Record name | 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (CAS 849035-99-0). This trifunctional reagent is a valuable building block for researchers in drug discovery and materials science, featuring three distinct sulfonyl groups that offer diverse opportunities for chemical modification. The synthetic strategy detailed herein leverages a modern Sandmeyer-type chlorosulfonylation, a robust and regioselective approach that circumvents the challenges of electrophilic aromatic substitution on a highly deactivated ring. This guide explains the causal logic behind the chosen synthetic route, provides a detailed, step-by-step experimental protocol, and outlines a complete workflow for the spectroscopic and analytical characterization of the final product to ensure both identity and purity.
Introduction: Significance and Application Potential
This compound is an intriguing aromatic compound characterized by a central benzene ring functionalized with three powerful electron-withdrawing sulfonyl groups. Two of these are methylsulfones (-SO₂CH₃), and the third is a reactive sulfonyl chloride (-SO₂Cl). This unique substitution pattern makes it a highly valuable intermediate for the synthesis of complex molecules.
The sulfonamide functional group, readily formed by the reaction of a sulfonyl chloride with an amine, is a cornerstone of medicinal chemistry. It is a key pharmacophore in a wide range of therapeutics, including antibiotics, diuretics, and anticancer agents.[1] The presence of three sulfonyl moieties on this scaffold offers several strategic advantages:
-
Orthogonal Reactivity: The sulfonyl chloride provides a primary reactive handle for derivatization, while the two methylsulfonyl groups remain stable, influencing the electronic properties and spatial arrangement of the molecule.
-
Modulation of Physicochemical Properties: The highly polar sulfonyl groups can enhance solubility and provide strong hydrogen bond accepting capabilities, which are critical for molecular recognition in biological systems.
-
Structural Rigidity: The 1,3,5-substitution pattern provides a rigid and well-defined core, making it an excellent scaffold for presenting pharmacophoric elements in a precise three-dimensional orientation.
Given these features, this compound is an ideal starting material for creating novel chemical libraries for high-throughput screening, developing targeted therapeutics, and designing specialized polymers or functional materials.
Recommended Synthetic Methodology: Sandmeyer Chlorosulfonylation
Direct chlorosulfonation of 1,3-bis(methylsulfonyl)benzene is synthetically challenging due to the severe deactivation of the aromatic ring by the two sulfonyl groups, which would necessitate harsh reaction conditions and likely lead to poor yields.[2][3]
A superior and more controlled approach is the Sandmeyer reaction , which utilizes an aniline precursor.[4][5][6] This classic transformation allows for the precise installation of the sulfonyl chloride group at the position formerly occupied by the amino group. The recommended synthetic pathway begins with the commercially available 3,5-bis(methylsulfonyl)aniline.
Overall Reaction Scheme:
The mechanism is a robust, multi-step process initiated by the formation of a diazonium salt, which is then converted to the target sulfonyl chloride in a copper-catalyzed radical reaction.
Causality and Mechanistic Insights:
-
Diazotization: The process begins with the conversion of the primary aromatic amine of 3,5-bis(methylsulfonyl)aniline into a highly reactive diazonium salt (-N₂⁺).[7] This is achieved by treating the aniline with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.
-
Copper-Catalyzed Sulfonylation: The core of the transformation is a copper-catalyzed radical-nucleophilic aromatic substitution.[1][4] A source of sulfur dioxide (SO₂) and chloride are required. Modern protocols often use stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) for easier handling.[1] The Cu(I) catalyst initiates a single-electron transfer to the diazonium salt, causing the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then combines with SO₂ and a chloride source in the copper coordination sphere to generate the final sulfonyl chloride product and regenerate the catalyst.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of the target compound.
Detailed Step-by-Step Protocol
Safety Notice: This procedure involves the formation of potentially unstable diazonium salts and should be performed by trained chemists behind a blast shield in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Diazonium Salt Formation:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3,5-bis(methylsulfonyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (e.g., 3 M, ~4.0 eq) and water.
-
Cool the vigorously stirred suspension to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C at all times.
-
After the addition is complete, stir the resulting solution (or fine suspension) at 0–5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) chloride (CuCl, ~0.1-0.2 eq) in a suitable solvent (e.g., acetonitrile or acetic acid) saturated with sulfur dioxide (SO₂), or containing a stable SO₂ surrogate such as DABSO (~0.6 eq).[1]
-
Cool this copper/SO₂ solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the copper/SO₂ solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash them sequentially with water and saturated sodium bicarbonate solution to remove residual acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques and expected results provide a self-validating system for product confirmation.
Data Summary Table
| Parameter | Technique | Expected Result |
| Molecular Formula | - | C₈H₉ClO₆S₃ |
| Molecular Weight | - | 332.80 g/mol |
| Appearance | Visual Inspection | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | NMR Spectroscopy | δ ~8.6-8.8 ppm (t, 1H, Ar-H), δ ~8.4-8.6 ppm (d, 2H, Ar-H), δ ~3.2-3.4 ppm (s, 6H, 2 x -SO₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | NMR Spectroscopy | δ ~145-148 ppm (Ar-C), δ ~142-144 ppm (Ar-C), δ ~128-130 ppm (Ar-CH), δ ~44-46 ppm (-SO₂CH₃) |
| Infrared (IR) | FTIR Spectroscopy | ν ~1380-1395 cm⁻¹ (asymmetric SO₂ stretch), ν ~1170-1185 cm⁻¹ (symmetric SO₂ stretch), ν ~580-600 cm⁻¹ (S-Cl stretch) |
| Mass Spectrum | MS (EI or ESI) | M⁺ peak at m/z ~332, with a characteristic M+2 isotope peak at m/z ~334 (approx. 3:1 ratio) due to ³⁵Cl/³⁷Cl. |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Due to the molecule's C₂ symmetry axis, the two aromatic protons ortho to the sulfonyl chloride group are chemically equivalent and should appear as a doublet. The single aromatic proton between the two methylsulfonyl groups should appear as a triplet due to coupling with the other two aromatic protons. The six protons of the two equivalent methylsulfonyl groups will appear as a sharp singlet significantly downfield due to the strong deshielding effect of the sulfonyl groups.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, with those directly attached to the sulfonyl groups being the most downfield. A single signal is expected for the two equivalent methyl carbons.
-
IR Spectroscopy: The IR spectrum will be dominated by very strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the three sulfonyl groups.[8] The presence of the S-Cl bond can also be confirmed by a weaker absorption in the far-IR region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The low-resolution spectrum will provide crucial information about the molecular weight and the presence of a single chlorine atom from the characteristic isotopic pattern of the molecular ion peak.[9]
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 9. m.molbase.com [m.molbase.com]
Introduction: A Trifunctionalized Building Block for Advanced Synthesis
An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride: Properties, Reactivity, and Applications
This compound is a highly functionalized organosulfur compound distinguished by the presence of three distinct sulfonyl groups on a central benzene ring. This unique structural arrangement, featuring a reactive sulfonyl chloride moiety and two strongly electron-withdrawing methylsulfonyl groups, renders the molecule a powerful and specialized electrophilic reagent. Its primary utility lies in organic synthesis, particularly within medicinal chemistry and drug development, where it serves as an advanced building block for introducing the 3,5-bis(methylsulfonyl)phenylsulfonyl group into complex molecular architectures.[1][2] The pronounced electronic effects of the substituents significantly enhance the reactivity of the sulfonyl chloride group, making it an invaluable tool for creating robust sulfonamide and sulfonate ester linkages in the development of novel therapeutic agents.[1]
Physicochemical and Structural Properties
The chemical identity and key physical properties of this compound are summarized below. The molecule's structure is dominated by the sp²-hybridized benzene core, with the sulfonyl chloride group serving as the primary site of reactivity. The two methylsulfonyl groups at the meta positions act as potent electron-withdrawing groups, which inductively pull electron density from the aromatic ring. This electronic deficit is relayed to the sulfonyl chloride group, making the sulfur atom highly electrophilic and exceptionally susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 849035-99-0 | [2][3] |
| Molecular Formula | C₈H₉ClO₆S₃ | [2] |
| Molecular Weight | 332.81 g/mol | Calculated |
| Canonical SMILES | CS(=O)(=O)C1=CC(S(C)(=O)=O)=CC(S(=O)(=O)Cl)=C1 | [2] |
| InChI Key | YLMOZIYTYSWBAO-UHFFFAOYSA-N | [2] |
| Physical State | Solid | [2] |
| Purity | Typically ≥87% | [2] |
Synthesis and Safe Handling
Plausible Synthetic Pathway
While specific, detailed preparations for this compound are not widely published in standard literature, a plausible and logical synthetic route can be extrapolated from established methods for preparing arylsulfonyl chlorides.[4] The most direct approach involves the electrophilic chlorosulfonation of 1,3-bis(methylsulfonyl)benzene using chlorosulfonic acid. This reaction leverages the strong activating effect of the sulfonyl groups towards meta-substitution.
Caption: Plausible synthetic workflow for the target compound.
Safe Handling and Storage
This compound is a hazardous substance that demands strict safety protocols.[5] As with most sulfonyl chlorides, it is corrosive and reacts with water, including atmospheric moisture, to release hydrochloric acid.[6][7]
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][5]
-
Irritation: Causes serious skin and eye irritation.[5]
-
Respiratory: May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[9]
-
Inert Conditions: Due to its reactivity with water, handle under dry, inert conditions (e.g., nitrogen or argon atmosphere) where possible.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Chemical Reactivity and Mechanistic Insights
Core Reactivity: Nucleophilic Acyl Substitution
The cornerstone of this compound's utility is its reaction with nucleophiles via a nucleophilic acyl substitution mechanism at the sulfonyl sulfur atom. The extreme electrophilicity of this sulfur atom, enhanced by three electron-withdrawing groups, facilitates rapid reaction with a wide range of nucleophiles, most notably primary and secondary amines and alcohols.[7][10]
Caption: General mechanism for reaction with nucleophiles.
Formation of Sulfonamides: A Key Protocol
The reaction with amines to form sulfonamides is arguably the most important application of this reagent, particularly in the synthesis of pharmaceutical agents.[11][12]
Field-Proven Protocol: Synthesis of a N-Substituted-3,5-bis(methylsulfonyl)benzenesulfonamide
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride. Aprotic solvents are used to avoid reaction with the electrophile.
-
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Causality: The base is essential for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. A non-nucleophilic base is chosen to ensure it does not compete with the amine substrate in reacting with the sulfonyl chloride.
-
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. Slow, cooled addition is a self-validating control measure to manage the exothermic nature of the reaction and prevent side product formation.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.
Applications in Drug Discovery and Development
The unique electronic properties and trifunctional nature of this compound make it a high-value reagent for constructing complex pharmaceutical candidates. Its application has been explicitly noted in the synthesis of arylsulfonylamino compounds designed as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G-protein coupled receptor involved in inflammatory pathways, making it a key target for diseases like asthma and allergic rhinitis.[1]
Caption: Logical pathway from reagent to therapeutic application.
The incorporation of the 3,5-bis(methylsulfonyl)phenylsulfonyl moiety can impart specific properties to a drug candidate, such as increased polarity, specific hydrogen bonding capabilities, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is more than a simple sulfonating agent; it is a specialized, highly reactive building block for advanced chemical synthesis. The powerful electron-withdrawing nature of its twin methylsulfonyl groups activates the sulfonyl chloride to a degree that facilitates efficient and robust bond formation under controlled conditions. Its demonstrated use in the synthesis of targeted therapeutics, such as CRTH2 antagonists, underscores its importance for researchers and scientists in the field of drug development.[1] Proper understanding of its properties, reactivity, and stringent handling requirements is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals and complex organic materials.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. m.molbase.com [m.molbase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemical-label.com [chemical-label.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Navigating Chemical Identities: A Critical Clarification on CAS Number 849035-99-0
A discrepancy has been identified regarding the chemical entity associated with CAS number 849035-99-0. Initial research indicates that this CAS number is assigned to 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride. However, search results frequently associate this query with 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, which possesses the CAS number 251300-30-8.
To ensure the delivery of an accurate and relevant in-depth technical guide, we require clarification from you, the researcher, to identify the correct compound of interest. Below is a summary of the information gathered for both chemical entities to aid in this clarification.
Compound 1: this compound
-
CAS Number: 849035-99-0
-
Molecular Weight: 332.80 g/mol [2]
-
IUPAC Name: this compound[3]
-
Primary Application: Appears to be a building block in organic synthesis.[4]
Compound 2: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
-
CAS Number: 251300-30-8[5]
-
Molecular Formula: C8H4BrF3O2[5]
-
Molecular Weight: 269.01 g/mol [5]
-
Synonyms: 5-Bromo-3-formyl-2-hydroxybenzotrifluoride, 5-Bromo-3-(trifluoromethyl)salicylaldehyde[5]
-
Key Features & Applications:
-
A versatile building block in organic synthesis for creating complex molecules.[5]
-
Utilized in biological research, including enzyme inhibition studies and protein-ligand interaction research.[5]
-
Acts as a precursor for pharmaceutical compounds.[5]
-
Soluble in organic solvents like ethanol and acetone.[5]
-
The trifluoromethyl group enhances lipophilicity, while the hydroxyl and aldehyde groups provide diverse reactivity.[5]
-
Action Required:
Please review the information above and confirm which of these two compounds is the subject of your research interest. Once you have clarified the correct chemical entity, we will proceed with generating a comprehensive technical guide tailored to your specified audience and requirements. This may include, but is not limited to:
-
Detailed physicochemical properties
-
Established synthesis and purification protocols
-
In-depth discussion of applications and mechanisms of action
-
A curated list of reliable suppliers
-
Relevant experimental workflows and data presentation
We await your confirmation to proceed with the development of a scientifically rigorous and valuable technical resource.
References
- 1. 3,5-BIS(METHYLSULFONYL)BENZENESULFONYLCHLORIDE(MIN.90%PURITY), CasNo.849035-99-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. capotchem.com [capotchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Organic Building Blocks | CymitQuimica [cymitquimica.com]
- 5. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
3,5-bis(methylsulfonyl)benzenesulfonyl chloride molecular structure and formula
An In-Depth Technical Guide to 3,5-bis(methylsulfonyl)benzenesulfonyl chloride: Structure, Synthesis, and Applications in Advanced Drug Development
Introduction
This compound is a highly functionalized aromatic organic compound distinguished by the presence of three electrophilic sulfonyl groups attached to a central benzene ring. Its unique molecular architecture, characterized by potent electron-withdrawing properties and a highly reactive sulfonyl chloride moiety, establishes it as a valuable and specialized reagent. While structurally related to more common sulfonylating agents like benzenesulfonyl chloride, the addition of two methylsulfonyl groups at the meta positions drastically modulates its reactivity and utility.
This guide, designed for researchers and professionals in drug development and medicinal chemistry, provides a comprehensive overview of the molecule's structure, physicochemical properties, and chemical behavior. We will explore a robust synthetic approach, delve into its mechanistic reactivity, and highlight its emerging applications as a sophisticated building block in bioconjugation and the synthesis of complex therapeutic agents, such as linkers for Antibody-Drug Conjugates (ADCs)[1].
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its symmetrical substitution pattern. The central benzene ring is functionalized with two methylsulfonyl (-SO₂CH₃) groups at the 3 and 5 positions and a sulfonyl chloride (-SO₂Cl) group at the 1 position. The strong electron-withdrawing nature of all three sulfonyl groups renders the aromatic ring electron-deficient and significantly enhances the electrophilicity of the sulfonyl chloride's sulfur atom. This heightened reactivity is the cornerstone of its utility in chemical synthesis.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 849035-99-0 | [1][2] |
| Molecular Formula | C₈H₉ClO₆S₃ | [1] |
| Molecular Weight | 332.78 g/mol | [1] |
| Physical State | Solid | [1] |
| Canonical SMILES | CS(=O)(=O)C1=CC(S(C)(=O)=O)=CC(S(=O)(=O)Cl)=C1 | [1] |
| InChI Key | YLMOZIYTYSWBAO-UHFFFAOYSA-N | [1] |
Synthesis Methodology
The synthesis of arylsulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution reaction known as chlorosulfonation[3][4]. This method involves the direct reaction of an aromatic compound with chlorosulfonic acid. For this compound, a logical and field-proven approach involves the chlorosulfonation of the precursor 1,3-bis(methylsulfonyl)benzene. The strong deactivating and meta-directing effects of the two existing methylsulfonyl groups predictably guide the incoming chlorosulfonyl group to the 5-position (equivalent to the 3-position on the unsubstituted ring), leading to the desired product.
Experimental Protocol: Synthesis via Chlorosulfonation
This protocol is a representative methodology based on established procedures for chlorosulfonation of deactivated aromatic rings.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 1,3-bis(methylsulfonyl)benzene (1.0 eq).
-
Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Slowly add chlorosulfonic acid (HSO₃Cl, ~3-4 eq.) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure complete conversion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl chloride group. It is a potent electrophile that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols.
The reaction with primary or secondary amines is particularly significant in medicinal chemistry, as it forms stable sulfonamide linkages[3][5]. This reaction, analogous to the Hinsberg test, proceeds via a nucleophilic attack of the amine's lone pair on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The presence of the two additional methylsulfonyl groups on the aromatic ring significantly increases the rate of this reaction compared to unsubstituted benzenesulfonyl chloride by further polarizing the S-Cl bond.
Reaction Mechanism: Sulfonamide Formationdot
// Reactants { rank=same; R1 [label="R-NH₂\n(Nucleophilic Amine)"]; S1 [label=<
Cl
|
O=S=O
|
Ar = 3,5-bis(MeSO₂)-Ph
>]; }
// Intermediate Int [label=<
Transition State
Cl- ⊕ H
| S |
O- || N-R
O |
| H
Ar
];
// Products { rank=same; P1 [label=<
H | R-N-S(=O)₂-Ar (Sulfonamide)
>]; P2 [label="+ HCl"]; }
// Edges R1 -> Int [label="Nucleophilic\nAttack"]; S1 -> Int; Int -> P1 [label="Elimination of HCl"]; P1 -> P2 [style=invis]; // for layout }
References
A Comprehensive Technical Guide on the Solubility and Stability of 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride for Pharmaceutical and Synthetic Applications
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, handling, and analytical methodologies for this highly reactive compound.
Introduction: The Significance of this compound in Modern Chemistry
This compound (CAS No. 849035-99-0) is a bespoke sulfonylating agent characterized by the presence of two strongly electron-withdrawing methylsulfonyl groups on the benzene ring.[1] This unique substitution pattern significantly influences the electrophilicity of the sulfonyl chloride moiety, rendering it a highly reactive and valuable reagent for the synthesis of complex sulfonamides and sulfonate esters. Its application is particularly notable in the development of novel therapeutic agents where precise molecular architecture is paramount.
Understanding the solubility and stability of this compound is critical for its effective utilization. Proper solvent selection is essential for achieving optimal reaction kinetics, while a thorough knowledge of its stability profile is crucial for ensuring the integrity of the reagent and the safety of the synthetic process.
Physicochemical Properties: A Foundation for Understanding Behavior
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (Analogue) |
| CAS Number | 849035-99-0[1] | 39234-86-1 |
| Molecular Formula | C₈H₉ClO₆S₃[1] | C₈H₃ClF₆O₂S[2] |
| Molecular Weight | 332.80 g/mol [1] | 312.62 g/mol |
| Appearance | Likely a solid at room temperature | White to off-white solid |
| Melting Point | Not reported | 34-38 °C |
| Boiling Point | Not reported | 248.3 °C at 760 mmHg[2] |
| Calculated LogP | Not available | 4.3[3] |
The presence of two polar methylsulfonyl groups suggests that this compound is a solid with a relatively high melting point and a higher polarity compared to unsubstituted benzenesulfonyl chloride.
Solubility Profile: Navigating the Choice of a Suitable Reaction Medium
The "like dissolves like" principle is a fundamental guide for predicting solubility. The polarity of this compound, imparted by the sulfonyl chloride and two methylsulfonyl groups, dictates its solubility in various organic solvents.
Qualitative Solubility:
Based on the behavior of other arylsulfonyl chlorides, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents.[4][5] It is expected to be insoluble in nonpolar hydrocarbon solvents and reactive in protic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | Favorable dipole-dipole interactions. |
| Polar Protic | Water, Methanol, Ethanol | Reactive (Solvolysis) | The sulfonyl chloride group will react with the hydroxyl group.[6] |
| Nonpolar Aprotic | Toluene, Hexanes | Sparingly Soluble to Insoluble | Lack of favorable interactions. |
| Ethers | Diethyl Ether | Moderately Soluble | Moderate polarity allows for some dissolution.[4] |
Experimental Determination of Solubility
To obtain precise solubility data, the following experimental protocols are recommended.
This method provides a quick and efficient way to screen a range of solvents.
Protocol:
-
Add approximately 10-20 mg of this compound to a dry vial.
-
Add 1 mL of the selected anhydrous solvent.
-
Vortex the mixture for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution. A clear solution indicates solubility, while the presence of undissolved solid suggests partial or insolubility.[5]
This gravimetric method provides the thermodynamic solubility of the compound.
Protocol:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the vial in a thermostatically controlled shaker (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed container.
-
Evaporate the solvent under reduced pressure.
-
Weigh the container with the dried residue.
-
Calculate the solubility in g/L or mg/mL.[5]
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile: Understanding and Mitigating Degradation
The stability of this compound is a critical consideration for its storage and handling. The primary degradation pathways for sulfonyl chlorides are hydrolysis and thermal decomposition. The two strongly electron-withdrawing methylsulfonyl groups are expected to increase the susceptibility of the sulfonyl chloride to nucleophilic attack, including hydrolysis.[7]
Hydrolytic Stability
Sulfonyl chlorides react with water to form the corresponding sulfonic acid and hydrochloric acid.[6] This reaction is often slow in cold water but accelerates with increasing temperature and in the presence of bases.[8][9] The electron-deficient nature of the sulfur atom in this compound likely enhances its rate of hydrolysis compared to less substituted analogues.
Thermal Stability
While specific data is unavailable, arylsulfonyl chlorides generally exhibit good thermal stability at ambient temperatures. However, decomposition can occur at elevated temperatures. For the analogous 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, the boiling point is high (248.3 °C), suggesting significant thermal stability.[2]
Experimental Assessment of Stability
A stability-indicating HPLC method is the preferred approach for quantitatively assessing the degradation of this compound under various stress conditions.
Protocol:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the compound (typically in the range of 220-280 nm for aromatic compounds).
-
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of degradation products.[10][11]
Caption: Workflow for HPLC-Based Stability Assessment.
NMR spectroscopy is a powerful tool for identifying the structures of degradation products.
Protocol:
-
Sample Preparation: Prepare a concentrated solution of the degraded sample in a suitable deuterated solvent (e.g., DMSO-d₆, as it can dissolve both the parent compound and the more polar sulfonic acid degradation product).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Compare the spectra of the degraded sample with that of the pure compound to identify new signals corresponding to the degradation products. The formation of the sulfonic acid will result in the disappearance of the sulfonyl chloride signal and the appearance of a broad acidic proton signal.[12][13]
Causality Behind Experimental Choices and Self-Validating Systems
The choice of analytical methods is guided by the need for specificity, sensitivity, and robustness.
-
Rationale for HPLC: HPLC is the gold standard for stability testing due to its ability to separate the parent compound from its degradation products, allowing for accurate quantification of both. The use of a C18 column is standard for moderately polar organic molecules. A gradient elution is chosen to ensure the separation of compounds with a potential range of polarities.
-
Self-Validating Protocols: The described protocols are designed to be self-validating. For instance, in the quantitative solubility determination, the presence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved. In the stability studies, the mass balance (the sum of the parent compound and all degradation products) should remain constant over time, providing an internal check on the validity of the analytical method.
Conclusion
This compound is a highly activated sulfonylating agent with significant potential in organic synthesis. Its effective use is contingent on a thorough understanding of its solubility and stability. This guide provides a framework for predicting its behavior and outlines robust experimental protocols for its characterization. By employing these methodologies, researchers can optimize reaction conditions, ensure the quality of their synthetic intermediates, and handle this reactive compound with the necessary precautions.
References
- 1. 3,5-BIS(METHYLSULFONYL)BENZENESULFONYLCHLORIDE(MIN.90%PURITY) CAS#: 849035-99-0 [amp.chemicalbook.com]
- 2. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]
- 3. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Mechanistic Pathways of 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride with Nucleophilic Reagents
Abstract
3,5-bis(methylsulfonyl)benzenesulfonyl chloride is a highly electrophilic organosulfur compound engineered for robust reactivity. Its structure, featuring a sulfonyl chloride moiety activated by two powerful electron-withdrawing methylsulfonyl groups, renders the sulfur atom exceptionally susceptible to nucleophilic attack. This guide provides an in-depth analysis of the mechanistic principles governing its reactions with various nucleophiles. We will explore the fundamental electronic structure, delineate the primary reaction pathways, and offer practical insights into experimental design and execution. The content herein is synthesized from established principles of physical organic chemistry and contemporary research into sulfonyl chloride reactivity, providing a predictive framework for this hyper-reactive molecule.
Introduction: The Architectural Basis for Hyper-Reactivity
At the core of this compound's functionality is the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This arrangement creates a significant partial positive charge on the sulfur atom, making it a potent electrophilic center.
The defining feature of this particular reagent is the presence of two methylsulfonyl (-SO₂CH₃) groups at the 3 and 5 positions of the benzene ring. The sulfonyl group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both inductive and resonance effects.[1][2] By positioning two of these groups on the aromatic ring, the electron density is drawn away from the benzenesulfonyl core, further intensifying the electrophilicity of the reactive sulfur center. This "super-activation" makes this compound significantly more reactive than common reagents like benzenesulfonyl chloride or p-toluenesulfonyl chloride (TsCl).[3]
This enhanced reactivity is critical for applications requiring rapid and complete conversion, such as in the synthesis of complex sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.[4][5]
Core Mechanistic Paradigms: Sₙ2-like vs. Addition-Elimination
Nucleophilic substitution at a tetracoordinate sulfur center is a cornerstone of this reagent's chemistry. The precise mechanism is a subject of detailed study but is generally understood to proceed via one of two primary pathways, largely dependent on the nucleophile, leaving group, and solvent conditions.[6]
-
Concerted Sₙ2-type Mechanism: This pathway involves a single, synchronous step where the nucleophile attacks the sulfur atom as the chloride leaving group departs. It proceeds through a single trigonal bipyramidal transition state.[6]
-
Stepwise Addition-Elimination (A-E) Mechanism: This is a two-step process. First, the nucleophile adds to the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, pentacoordinate intermediate, often depicted as a trigonal bipyramidal structure.[7][8][9] In the second, typically rapid step, the intermediate collapses, reforming the S=O bond and expelling the chloride ion to yield the final product.
For most reactions involving potent nucleophiles and arenesulfonyl chlorides, the stepwise Addition-Elimination mechanism is the more commonly accepted pathway and provides a robust model for understanding the reactivity of this compound.[10]
Caption: Generalized workflow for the stepwise Addition-Elimination (A-E) mechanism.
Reaction Profile with N-Nucleophiles: The Sulfonamide Synthesis
The reaction with primary and secondary amines is a flagship application of sulfonyl chlorides, yielding stable sulfonamides.[11] Due to its extreme activation, this compound will react vigorously with these nucleophiles.
Mechanism: The reaction proceeds via the A-E pathway. The amine's lone pair of electrons attacks the electrophilic sulfur atom. This is followed by the collapse of the tetrahedral intermediate and loss of the chloride ion. A base, which can be a second equivalent of the amine or an auxiliary base like pyridine or triethylamine, is required to neutralize the HCl byproduct.
With primary amines, the resulting sulfonamide still possesses an acidic proton on the nitrogen atom. This proton can be removed by a strong base, a principle exploited in the Hinsberg test to differentiate primary, secondary, and tertiary amines.[12][13] Given the strong electron-withdrawing nature of the 3,5-bis(methylsulfonyl)phenyl group, the N-H proton of the resulting sulfonamide will be exceptionally acidic.
Caption: Reaction pathway of this compound with a primary amine.
Reaction Profile with O-Nucleophiles: Sulfonate Esters and Hydrolysis
Alcohols and phenols react with this compound to form sulfonate esters. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., pyridine) to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the generated HCl.
Water, a weaker nucleophile, will also react, leading to hydrolysis and the formation of 3,5-bis(methylsulfonyl)benzenesulfonic acid. Due to the high reactivity of the substrate, it is highly moisture-sensitive, and reactions must be conducted under anhydrous conditions to prevent this competing pathway. The mechanism is analogous to that with amines.
Experimental Protocols and Strategic Considerations
Executing reactions with this highly activated reagent requires careful planning to control its reactivity and ensure selectivity.
Table 1: Comparative Reactivity of Common Arenesulfonyl Chlorides
| Compound | Key Substituents | Relative Reactivity | Key Considerations |
| Benzenesulfonyl Chloride | None | Baseline | Standard reactivity, moisture sensitive.[11] |
| p-Toluenesulfonyl Chloride (TsCl) | -CH₃ (EDG) | Lower than baseline | Solid, easier to handle, slightly less reactive. |
| p-Nitrobenzenesulfonyl Chloride | -NO₂ (EWG) | Higher than baseline | Increased reactivity, useful for less nucleophilic amines. |
| This compound | Two -SO₂CH₃ (Strong EWG) | Exceptionally High | Extremely reactive, exothermic, highly moisture-sensitive. |
Protocol: Synthesis of N-Benzyl-3,5-bis(methylsulfonyl)benzenesulfonamide
This protocol serves as a self-validating system for engaging the reagent with a standard primary amine.
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen.
-
Reagent Charging: The flask is charged with benzylamine (1.0 eq) and anhydrous pyridine (3.0 eq) in anhydrous dichloromethane (DCM) as the solvent. The solution is cooled to 0 °C in an ice-water bath.
-
Substrate Addition: this compound (1.05 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise via the dropping funnel over 30 minutes. Causality Insight: The slow, dropwise addition at low temperature is crucial to dissipate the heat generated from the highly exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup and Isolation:
-
The reaction mixture is quenched by the slow addition of 1 M HCl (aq) to neutralize excess pyridine.
-
The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
Conclusion
This compound represents a class of "super-activated" electrophilic reagents. Its reactivity is governed by the profound electron-withdrawing capacity of the dual methylsulfonyl substituents, which channels its reactions with nucleophiles through a low-energy Addition-Elimination pathway. This results in exceptionally fast and efficient formation of sulfonamide and sulfonate ester linkages. A thorough understanding of this mechanistic foundation is paramount for researchers and drug development professionals to harness its synthetic power effectively, enabling the construction of complex molecular architectures under mild conditions while carefully controlling the inherent high reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines in acetonitrile. | Semantic Scholar [semanticscholar.org]
- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 12. shaalaa.com [shaalaa.com]
- 13. m.youtube.com [m.youtube.com]
A Technical Guide to the Reactivity of Sulfonyl Chlorides with Primary and Secondary Amines
This guide provides an in-depth examination of the reaction between sulfonyl chlorides and primary and secondary amines, a cornerstone transformation in organic synthesis and medicinal chemistry. We will explore the underlying mechanisms, differentiate the reactivity between amine classes, provide validated experimental protocols, and discuss the reaction's significance in drug development.
Section 1: The Core Reaction Mechanism
The reaction of a sulfonyl chloride with a primary or secondary amine is a classic example of nucleophilic substitution at a sulfur center. The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Amines, possessing a lone pair of electrons on the nitrogen atom, act as effective nucleophiles.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The amine's lone pair attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group. A base, either an excess of the reacting amine or an added scavenger like pyridine or sodium hydroxide, then removes a proton from the nitrogen atom to yield the neutral sulfonamide product and a salt byproduct (e.g., HCl).[1][2]
The overall reaction can be summarized as: R-SO₂Cl + 2 R'R''NH → R-SO₂-NR'R'' + [R'R''NH₂]⁺Cl⁻[1]
dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Reactants Amine [label="R'R''NH\n(Amine)"]; SulfonylChloride [label="R-SO₂Cl\n(Sulfonyl Chloride)"];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products Sulfonamide [label="R-SO₂-NR'R''\n(Sulfonamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl"]; Base [label="Base (e.g., Pyridine)"]; Salt [label="Base-H⁺Cl⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Amine -> Intermediate [label="Nucleophilic\nAttack"]; SulfonylChloride -> Intermediate; Intermediate -> Sulfonamide [label="Cl⁻ departure"]; Intermediate -> HCl [style=dashed]; HCl -> Salt; Base -> Salt [label="Proton\nAbstraction"]; } /dot Caption: General mechanism for sulfonamide formation.
Section 2: Differentiating Reactivity: Primary vs. Secondary Amines
The structural difference between primary (R-NH₂) and secondary (R₂NH) amines leads to a critical distinction in the structure and properties of the resulting sulfonamide product. This difference forms the basis of the classical Hinsberg test.[1][3][4]
-
Primary Amines: React with a sulfonyl chloride to form a monosubstituted sulfonamide (R-SO₂-NHR'). Crucially, this product still possesses a proton on the nitrogen atom. This proton is acidic due to the strong electron-withdrawing effect of the sulfonyl group. In the presence of an aqueous base like sodium hydroxide, this proton can be removed to form a water-soluble sodium salt (Na⁺[R-SO₂-NR']⁻).[1][5]
-
Secondary Amines: React to form a disubstituted sulfonamide (R-SO₂-NR'R''). This product has no proton on the nitrogen atom and is therefore not acidic. Consequently, it does not dissolve in aqueous base and typically precipitates from the reaction mixture as an insoluble solid.[1][6]
While primary amines are generally considered more nucleophilic and reactive than secondary amines, steric hindrance around the nitrogen atom can significantly influence reaction rates.[7][8]
| Amine Type | Product Structure | N-H Proton? | Acidity of Product | Solubility in aq. NaOH |
| Primary | R-SO₂-NHR' | Yes | Acidic (pKa ≈ 10)[9][10] | Soluble (forms a salt)[1] |
| Secondary | R-SO₂-NR'₂ | No | Not Acidic | Insoluble[1] |
| Caption: Comparison of reactivity and product properties for primary and secondary amines. |
Section 3: The Hinsberg Test: A Practical Application of Differential Reactivity
The distinct behavior of the sulfonamide products in the presence of a base is exploited in the Hinsberg test, a qualitative laboratory method first described by Oscar Hinsberg in 1890 to distinguish between primary, secondary, and tertiary amines.[1][4][6]
The test involves shaking an amine with benzenesulfonyl chloride in the presence of aqueous potassium or sodium hydroxide.[1][4]
-
Primary Amine: Forms a clear solution as the acidic sulfonamide product dissolves in the excess alkali to form a soluble salt.[1][5] Subsequent acidification of this solution will precipitate the insoluble sulfonamide.[1]
-
Secondary Amine: Forms a precipitate or an insoluble layer, as the resulting N,N-disubstituted sulfonamide is not acidic and cannot form a soluble salt.[1][3]
-
Tertiary Amine: Generally does not react to form a stable sulfonamide because it lacks a proton on the nitrogen to be removed in the final step.[3][5] The unreacted amine remains insoluble. Tertiary amines may, however, promote the hydrolysis of the sulfonyl chloride reagent.[1]
dot graph "Hinsberg_Test_Logic" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Start Start [label="Amine Sample + \nBenzenesulfonyl Chloride + \naq. NaOH", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths Path1 [label="Clear Solution Forms", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Path2 [label="Precipitate Forms", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Path3 [label="No Reaction / \nRemains Insoluble", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Acidification Step Acidify [label="Add HCl", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate_after_acid [label="Precipitate Forms", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Conclusions Conclusion1 [label="Primary Amine", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion2 [label="Secondary Amine", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion3 [label="Tertiary Amine", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Path1 [label="Observation"]; Start -> Path2 [label="Observation"]; Start -> Path3 [label="Observation"]; Path1 -> Acidify; Acidify -> Precipitate_after_acid; Precipitate_after_acid -> Conclusion1 [label="Conclusion"]; Path2 -> Conclusion2 [label="Conclusion"]; Path3 -> Conclusion3 [label="Conclusion"]; } /dot Caption: Decision workflow for the Hinsberg test.
Section 4: A Validated Experimental Protocol for Sulfonamide Synthesis
The Schotten-Baumann reaction conditions are frequently employed for the synthesis of sulfonamides.[11][12] This robust method utilizes a two-phase system (an organic solvent and an aqueous base) to efficiently produce the desired product while neutralizing the HCl byproduct.[11][13]
Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide from benzylamine and p-toluenesulfonyl chloride.
Materials:
-
Benzylamine (primary amine)
-
p-Toluenesulfonyl chloride (tosyl chloride)
-
Dichloromethane (DCM) or Diethyl Ether
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in the chosen organic solvent (e.g., DCM). Cool the flask in an ice bath to 0°C.
-
Causality: The reaction is exothermic; initial cooling prevents potential side reactions and ensures controlled addition.
-
-
Addition of Base: Add the 10% aqueous NaOH solution (approx. 2.5 eq) to the flask and begin vigorous stirring to create an emulsion.
-
Causality: The base acts as a scavenger for the HCl produced, driving the reaction to completion. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.[11]
-
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the organic solvent. Add this solution dropwise to the stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine reagent.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Workup - Extraction & Washing: Extract the aqueous layer once with a fresh portion of the organic solvent. Combine all organic layers. Wash the combined organic layer sequentially with 1 M HCl, water, and finally, saturated brine.
-
Causality: The HCl wash removes any unreacted amine and the NaOH. The water and brine washes remove residual salts and water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude sulfonamide.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
dot graph "Workflow_Diagram" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="1. Dissolve Amine in Solvent\nCool to 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add aq. NaOH\nStir Vigorously"]; C [label="3. Add Sulfonyl Chloride\n(dropwise, <10°C)"]; D [label="4. Stir at Room Temp\n(Monitor by TLC)"]; E [label="5. Phase Separation"]; F [label="6. Wash Organic Layer\n(HCl, H₂O, Brine)"]; G [label="7. Dry & Concentrate"]; H [label="8. Purify\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } /dot Caption: Experimental workflow for sulfonamide synthesis.
Section 5: Critical Parameters and Troubleshooting
-
Choice of Base: While aqueous NaOH is effective for Schotten-Baumann conditions, organic bases like pyridine or triethylamine are used in homogenous, non-aqueous systems. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which then reacts with the amine.[14]
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents are common, but reactions in aqueous media are also highly effective, especially for water-soluble amines, offering a greener alternative.[11][15][16]
-
Side Reaction - Hydrolysis: The primary competing side reaction is the hydrolysis of the sulfonyl chloride by water or hydroxide ions, which produces the corresponding sulfonic acid or sulfonate salt.[17][18] This is why the amine, being a better nucleophile, reacts preferentially. However, in the absence of an amine or with slow-reacting, sterically hindered amines, hydrolysis can become significant.[19]
Section 6: Significance in Drug Development
The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry and a key component in a vast array of pharmaceuticals.[20][21][22] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of an amide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets.
The reaction between sulfonyl chlorides and amines is therefore a fundamental tool for drug discovery professionals.[23]
Examples of Sulfonamide-containing Drugs:
-
Antibacterial Agents: The original "sulfa drugs" (e.g., Sulfamethoxazole) act as competitive inhibitors of dihydropteroate synthase in bacteria.[24][25]
-
Diuretics: Thiazide diuretics (e.g., Hydrochlorothiazide) and loop diuretics (e.g., Furosemide) contain a sulfonamide group essential for their activity.[24]
-
Antidiabetic Drugs: Sulfonylureas (e.g., Glipizide) are used to treat type 2 diabetes.[24][25]
-
Anti-inflammatory Drugs: COX-2 inhibitors like Celecoxib feature a sulfonamide moiety.[25]
The synthetic accessibility and chemical stability of the sulfonamide linkage ensure that the reaction of sulfonyl chlorides with amines will remain a vital transformation in the development of new therapeutic agents.[20][21]
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ck12.org [ck12.org]
- 4. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 5. Write Hinsberg's test to distinguish between `1^(@), 2^(@) and 3^(@)` amines. [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cbijournal.com [cbijournal.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. soci.org [soci.org]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Amine Reactivity [www2.chemistry.msu.edu]
- 20. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 21. ajchem-b.com [ajchem-b.com]
- 22. scilit.com [scilit.com]
- 23. nbinno.com [nbinno.com]
- 24. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 25. openaccesspub.org [openaccesspub.org]
An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride: A Versatile Reagent for Advanced Organic Synthesis
Introduction: Unveiling a Highly Electrophilic Building Block
In the landscape of modern organic synthesis, the demand for specialized reagents that offer unique reactivity and functionality is ever-present. 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride emerges as a compelling, albeit underexplored, building block for the construction of complex molecular architectures. Characterized by a benzenoid core bearing three powerful electron-withdrawing sulfonyl groups, this reagent possesses a highly electrophilic sulfonyl chloride moiety. This heightened reactivity, a direct consequence of its electronic structure, opens avenues for novel applications in medicinal chemistry, materials science, and catalysis.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound. We will delve into its intrinsic chemical properties, propose a viable synthetic pathway, and explore its prospective applications, complete with detailed, adaptable experimental protocols. By understanding the causality behind its reactivity, researchers can confidently integrate this potent reagent into their synthetic strategies.
Physicochemical Properties and Structural Attributes
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 849035-99-0 | [1] |
| Molecular Formula | C₈H₉ClO₆S₃ | [1] |
| Molecular Weight | 332.80 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile); reacts with protic solvents (e.g., water, alcohols) | [2] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |
The defining feature of this compound is the presence of two methylsulfonyl (-SO₂CH₃) groups meta to the benzenesulfonyl chloride (-SO₂Cl) functionality. These groups exert a strong inductive electron-withdrawing effect, significantly depleting the electron density of the aromatic ring and, consequently, increasing the electrophilicity of the sulfonyl sulfur atom. This electronic deactivation is anticipated to render the sulfur atom exceptionally susceptible to nucleophilic attack, a characteristic that underpins its utility in organic synthesis.
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1,3-Bis(methylsulfonyl)benzene
-
Reaction Setup: To a stirred solution of 1,3-dithioanisole (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane, add an excess of an oxidizing agent (e.g., 30% hydrogen peroxide or meta-chloroperoxybenzoic acid, m-CPBA, >2 equivalents per thioether group) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium sulfite solution) if peroxides are present. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 1,3-bis(methylsulfonyl)benzene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product as a white solid.[4]
Step 2: Chlorosulfonation of 1,3-Bis(methylsulfonyl)benzene
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize the evolving HCl gas), place an excess of chlorosulfonic acid (e.g., 3-5 equivalents). Cool the acid to 0 °C in an ice bath.
-
Addition of Substrate: Add 1,3-bis(methylsulfonyl)benzene portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 1-3 hours to ensure complete conversion. The reaction progress can be monitored by quenching a small aliquot in water and analyzing the resulting sulfonic acid by NMR or LC-MS.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a non-protic solvent (e.g., chloroform/hexanes).[5][6]
Mechanism of Action and Reactivity: A Highly Electrophilic Sulfur Center
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl sulfur atom. The two meta-disposed methylsulfonyl groups act as potent electron-withdrawing entities, significantly enhancing the positive character of the sulfur atom in the sulfonyl chloride moiety. This makes it an exceptionally reactive electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.
The general mechanism for the reaction of an arylsulfonyl chloride with a nucleophile (Nu-H) proceeds via a nucleophilic attack on the sulfur atom, followed by the departure of the chloride leaving group. The reaction is typically facilitated by a base to neutralize the generated HCl.
Caption: General reaction mechanism and the influence of electron-withdrawing groups.
The strong electron-withdrawing nature of the substituents is expected to accelerate the rate of nucleophilic attack compared to less substituted benzenesulfonyl chlorides. A Hammett plot for the chloride-chloride exchange in arenesulfonyl chlorides shows a positive ρ-value of +2.02, indicating that electron-withdrawing groups stabilize the transition state and accelerate the reaction.[7][8]
Potential Applications in Organic Synthesis
The unique electronic properties of this compound make it a valuable tool for a variety of synthetic transformations.
Synthesis of Novel Sulfonamides for Medicinal Chemistry
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[9][10][11] The reaction of this compound with primary or secondary amines provides a direct route to novel bis(methylsulfonyl)benzenesulfonamides. The resulting sulfonamides, bearing a highly functionalized aromatic core, can be explored as inhibitors of various enzymes or as ligands for receptors where the sulfonyl groups can engage in specific hydrogen bonding or other non-covalent interactions.
Generalized Experimental Protocol for Sulfonamide Synthesis:
-
Reaction Setup: Dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine) containing a base (e.g., triethylamine or pyridine, 1.5-2 equivalents).
-
Addition of the Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1 M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.[12]
Preparation of Biologically Active Sulfonate Esters
The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters can serve as versatile intermediates in organic synthesis, acting as excellent leaving groups in nucleophilic substitution reactions. Furthermore, sulfonate esters themselves can exhibit biological activity.
Generalized Experimental Protocol for Sulfonate Ester Synthesis:
-
Reaction Setup: To a solution of the alcohol or phenol (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.5 equivalents) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add this compound (1.1 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-6 hours, monitoring its progress by TLC.
-
Work-up: Dilute the reaction with dichloromethane and wash with water, dilute copper sulfate solution (to remove pyridine), and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude sulfonate ester can be purified by flash chromatography.
Derivatizing Agent for Analytical and Bio-conjugation Chemistry
The high reactivity of this compound makes it a potential candidate as a derivatizing agent for the analysis of amines and alcohols by techniques such as HPLC or GC-MS. The resulting derivatives would possess a strong UV chromophore and a unique mass fragmentation pattern, facilitating their detection and quantification. Additionally, the sulfonyl chloride can be used to attach the bis(methylsulfonyl)phenyl moiety to biomolecules, such as proteins or peptides, to modulate their properties or to introduce a tag for detection and purification.
Predicted Spectroscopic Data
While experimental spectroscopic data for this compound is not widely published, its key spectral features can be predicted based on the analysis of structurally related compounds.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic region: A singlet for the proton at C2 and a doublet for the protons at C4 and C6 (or a complex multiplet depending on the solvent). The chemical shifts of these protons are expected to be significantly downfield (δ > 8.0 ppm) due to the strong electron-withdrawing effects of the three sulfonyl groups. Methyl protons: A singlet at approximately δ 3.2-3.5 ppm. |
| ¹³C NMR | Aromatic carbons attached to the sulfonyl groups will be deshielded. The methyl carbons will appear at around δ 40-45 ppm. |
| IR Spectroscopy | Strong characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl groups in the ranges of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively.[13][14] |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observable, along with a characteristic [M+2]⁺ peak due to the ³⁷Cl isotope. Fragmentation will likely involve the loss of Cl, SO₂, and CH₃SO₂ radicals. |
Safety and Handling
This compound is a reactive and hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is corrosive and a lachrymator. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is moisture-sensitive and will react with water to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion and Future Outlook
This compound represents a highly activated and versatile reagent with significant potential in advanced organic synthesis. Its pronounced electrophilicity, stemming from the cumulative electron-withdrawing effects of three sulfonyl groups, makes it an ideal candidate for the synthesis of novel sulfonamides and sulfonate esters. These derivatives are of considerable interest in the fields of medicinal chemistry and materials science.
While the full scope of its applications is yet to be explored, this technical guide provides a solid foundation for researchers to begin investigating this promising building block. Future research will undoubtedly uncover new and innovative uses for this compound, further expanding the toolkit of synthetic chemists and contributing to the development of new technologies and therapeutics.
References
- 1. 849035-99-0|this compound|BLD Pharm [bldpharm.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 4. Buy 1,3-Bis(methylsulfonyl)benzene | 22821-85-8 [smolecule.com]
- 5. rjptonline.org [rjptonline.org]
- 6. echemi.com [echemi.com]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemcom.com [echemcom.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. acdlabs.com [acdlabs.com]
Methodological & Application
Application Note: Enhanced LC-MS Analysis of Primary Amines via Derivatization with 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (BMBSC)
Abstract
This application note presents a detailed protocol for the derivatization of primary amines with the novel reagent 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (BMBSC) to enhance their detection by Liquid Chromatography-Mass Spectrometry (LC-MS). Primary amines often exhibit poor chromatographic retention on reversed-phase columns and low ionization efficiency in mass spectrometry. Derivatization with BMBSC addresses these challenges by introducing a non-polar benzenesulfonyl group and two highly polar methylsulfonyl groups. This modification improves chromatographic behavior and significantly enhances ionization, leading to increased sensitivity and specificity. This guide provides a step-by-step protocol for the derivatization reaction, recommended LC-MS parameters, and discusses the underlying chemical principles and advantages of this method for researchers in drug development and other scientific fields.
Introduction
The quantitative analysis of primary amines is crucial in various scientific disciplines, including pharmaceutical research, clinical diagnostics, and environmental monitoring. However, the inherent physicochemical properties of many primary amines, such as high polarity and low volatility, make their direct analysis by LC-MS challenging. Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to improve its analytical characteristics.[1][2]
Benzenesulfonyl chloride and its derivatives have long been used for the derivatization of primary and secondary amines through the well-established Hinsberg reaction.[3] This reaction forms a stable sulfonamide linkage.[4][5][6] We introduce this compound (BMBSC) as a novel derivatizing agent designed to offer significant advantages in LC-MS analysis. The two electron-withdrawing methylsulfonyl groups are expected to increase the reactivity of the sulfonyl chloride, facilitate efficient derivatization, and enhance the acidity of the resulting sulfonamide's N-H proton, which can improve ionization. Furthermore, the presence of these polar groups can aid in chromatographic separation and potentially provide unique fragmentation patterns for highly specific detection in tandem mass spectrometry.
Principle of the Method
The derivatization of a primary amine with BMBSC follows the Hinsberg reaction mechanism, where the nucleophilic primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
The resulting BMBSC-amine derivative is more amenable to reversed-phase LC separation due to the introduction of the aromatic ring. The two methylsulfonyl groups are anticipated to enhance the ionization efficiency of the derivative in the mass spectrometer, leading to a significant increase in signal intensity.
Materials and Reagents
-
This compound (BMBSC)
-
Primary amine standard or sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Experimental Protocols
Part 1: Derivatization Protocol
This protocol is a general guideline and may require optimization for specific primary amines and sample matrices.
-
Sample Preparation:
-
Dissolve the primary amine-containing sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The concentration should be adjusted to fall within the expected linear range of the LC-MS system.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of BMBSC in acetonitrile. This solution should be prepared fresh daily to avoid degradation of the reagent.
-
Prepare a 100 mM sodium bicarbonate solution in water or have neat triethylamine available.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the primary amine sample solution.
-
Add 50 µL of 100 mM sodium bicarbonate solution (or 5 µL of triethylamine) and vortex briefly. The basic conditions are necessary to neutralize the HCl generated during the reaction.[3]
-
Add 20 µL of the 10 mg/mL BMBSC solution to the mixture.
-
Vortex the reaction mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
After incubation, cool the reaction mixture to room temperature.
-
To quench the reaction and hydrolyze any remaining BMBSC, add 100 µL of water.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an LC vial for analysis.
-
Part 2: LC-MS Analysis
The following are recommended starting conditions for the analysis of BMBSC-derivatized primary amines. Optimization of these parameters for specific analytes is recommended.
Table 1: Recommended LC-MS Parameters
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the derivatized amines. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 10 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
Visualization of the Workflow and Reaction
Caption: Experimental workflow for the derivatization of primary amines with BMBSC.
Caption: Chemical reaction of a primary amine with BMBSC.
Discussion and Advantages of BMBSC Derivatization
The derivatization of primary amines with BMBSC offers several key advantages for LC-MS analysis:
-
Improved Chromatographic Retention: The addition of the benzenesulfonyl group increases the hydrophobicity of polar primary amines, leading to better retention and separation on reversed-phase LC columns.
-
Enhanced Ionization Efficiency: The two electron-withdrawing methylsulfonyl groups on the benzene ring are expected to increase the acidity of the N-H proton of the resulting sulfonamide. This facilitates protonation in the ESI source, leading to a significant enhancement in signal intensity.
-
Specific Fragmentation Patterns: Sulfonamides are known to exhibit characteristic fragmentation patterns in tandem MS, often involving the loss of SO₂ (64 Da).[1] The presence of two additional methylsulfonyl groups in BMBSC derivatives may provide unique and highly specific fragmentation pathways that can be utilized for Multiple Reaction Monitoring (MRM) experiments, thereby increasing the specificity and reducing background noise. The fragmentation of the S-N bond can also lead to the formation of characteristic product ions.[7][8]
-
Versatility: The protocol is straightforward and can be applied to a wide range of primary amines in various sample matrices.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no derivatization yield | Inactive BMBSC reagent | Prepare a fresh solution of BMBSC in acetonitrile. |
| Incorrect pH | Ensure the reaction mixture is basic by using a sufficient amount of base. Optimize the type and concentration of the base. | |
| Low reaction temperature or time | Increase the incubation temperature or time. | |
| Poor peak shape in LC | Inappropriate mobile phase composition | Optimize the gradient profile and the concentration of the organic modifier. |
| Column degradation | Replace the LC column. | |
| Low signal intensity in MS | Suboptimal ionization parameters | Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Inefficient derivatization | See "Low or no derivatization yield" above. |
Conclusion
The derivatization of primary amines with this compound (BMBSC) is a promising and effective strategy to enhance their analysis by LC-MS. The presented protocol provides a solid foundation for researchers to improve the sensitivity, specificity, and chromatographic performance for a wide range of primary amine analytes. The unique structural features of BMBSC make it a valuable tool for challenging analytical applications in various fields of scientific research.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride as a Robust Protecting Group for Amines in Complex Synthesis
Introduction: Navigating the Challenges of Amine Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to success. Amines, being ubiquitous functional groups with inherent nucleophilicity and basicity, often necessitate temporary masking to prevent undesired side reactions.[1] While a plethora of amine protecting groups exist, the sulfonamide stands out for its exceptional stability under a wide range of reaction conditions.[2] This stability, however, often translates into harsh deprotection conditions that can compromise the integrity of complex molecules.
This guide introduces 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (BMS-Cl) as a highly effective protecting group for primary and secondary amines. The two electron-withdrawing methylsulfonyl groups on the aromatic ring significantly influence the properties of the resulting sulfonamide, offering a unique combination of stability and tailored deprotection strategies. These application notes provide a comprehensive overview of the rationale behind using BMS-Cl, detailed protocols for protection and deprotection, and expert insights into its application in complex synthetic workflows.
The BMS Group: A Shield of Exceptional Stability
The 3,5-bis(methylsulfonyl)benzenesulfonyl (BMS) group offers a superior level of stability compared to more conventional sulfonyl protecting groups like tosyl (Ts) or mesyl (Ms). This enhanced stability arises from the strong electron-withdrawing nature of the two methylsulfonyl substituents on the benzene ring. This electronic effect reduces the electron density on the sulfonamide nitrogen, rendering it less susceptible to cleavage under many standard deprotection conditions.
Key Advantages of the BMS Protecting Group:
-
Exceptional Stability: BMS-protected amines exhibit remarkable stability towards a broad spectrum of reagents and reaction conditions, including strong acids, bases, and various nucleophiles.[3][4]
-
Crystalline Derivatives: The formation of a BMS-sulfonamide often results in a crystalline solid, which can facilitate purification and characterization of intermediates.[2]
-
Orthogonal Deprotection Potential: The unique electronic nature of the BMS group allows for the development of specific deprotection strategies that can be orthogonal to other common protecting groups.
Experimental Protocols
Part 1: Protection of Amines with this compound
The reaction of an amine with BMS-Cl proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide.[2] A base is typically added to neutralize the hydrochloric acid generated during the reaction.
General Protocol for the Protection of a Primary Aliphatic Amine:
Materials:
-
Primary aliphatic amine
-
This compound (BMS-Cl) (CAS: 849035-99-0)[5]
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary aliphatic amine (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Add pyridine or triethylamine (1.2 equiv) to the solution and stir at room temperature for 5 minutes.
-
In a separate flask, dissolve this compound (1.1 equiv) in DCM.
-
Slowly add the BMS-Cl solution to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-BMS-protected amine by recrystallization or column chromatography on silica gel.
Table 1: Representative Conditions for Amine Protection with BMS-Cl
| Amine Type | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Pyridine | DCM | 0 °C to rt | 4 | 85-95 |
| Secondary Aliphatic | Et₃N | THF | rt | 12 | 80-90 |
| Primary Aromatic | Pyridine | DCM | rt | 8 | 75-85 |
| Secondary Aromatic | Et₃N | Dioxane | 50 °C | 16 | 70-80 |
Note: Reaction times and temperatures may need to be optimized for specific substrates, particularly for sterically hindered or less nucleophilic amines.
Diagram 1: General Workflow for Amine Protection
Caption: Workflow for the protection of amines using BMS-Cl.
Part 2: Deprotection of N-BMS Sulfonamides
The high stability of the BMS group necessitates specific deprotection strategies. Due to the electron-deficient nature of the aromatic ring, reductive cleavage methods are often more effective than harsh acidic or basic hydrolysis.[6][7]
Protocol 2.1: Reductive Deprotection using Samarium(II) Iodide (SmI₂)
This method is particularly useful for the cleavage of sulfonamides under mild, neutral conditions.[8]
Materials:
-
N-BMS protected amine
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (optional, as an additive)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-BMS protected amine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
If required, add HMPA or DMPU (4-6 equiv) to the solution.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the SmI₂ solution (4-8 equiv) to the reaction mixture until a persistent deep blue or green color is observed.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous potassium sodium tartrate solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting free amine by column chromatography or other suitable methods.
Protocol 2.2: Acid-Catalyzed Deprotection with Trifluoromethanesulfonic Acid (TfOH)
For certain electron-deficient N-arylsulfonamides, deprotection can be achieved under acidic conditions using a strong acid like trifluoromethanesulfonic acid.[9][10] This method's success is highly substrate-dependent.
Materials:
-
N-BMS protected amine
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-BMS protected amine (1.0 equiv) in anhydrous DCE or toluene.
-
Add trifluoromethanesulfonic acid (2.0-5.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product to obtain the free amine.
Table 2: Comparison of Deprotection Methods for N-BMS Sulfonamides
| Method | Reagents | Conditions | Advantages | Limitations |
| Reductive Cleavage | SmI₂ | -78 °C to rt, THF | Mild, neutral conditions; good for sensitive substrates | Requires inert atmosphere; stoichiometric use of SmI₂ |
| Acidic Hydrolysis | TfOH | 50-80 °C, DCE | Metal-free | Harsh acidic conditions; substrate-dependent |
Diagram 2: Deprotection Strategies for N-BMS Amines
Caption: Overview of deprotection pathways for BMS-protected amines.
Causality and Mechanistic Insights
The choice of deprotection method is dictated by the electronic properties of the N-BMS sulfonamide. The strong electron-withdrawing nature of the BMS group strengthens the N-S bond, making simple hydrolysis challenging.
-
Reductive Cleavage: Reagents like SmI₂ act as single-electron donors. The reaction is initiated by the transfer of an electron to the electron-deficient aromatic ring of the BMS group, leading to the formation of a radical anion. This intermediate then fragments, cleaving the N-S bond to release the amine and a sulfinate byproduct.[6]
-
Acidic Hydrolysis: Strong, non-nucleophilic acids like TfOH can protonate the sulfonamide nitrogen, which, under heating, can facilitate the cleavage of the N-S bond. This method is generally more effective for N-aryl sulfonamides where the nitrogen lone pair is already delocalized.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete protection reaction | Sterically hindered amine or low nucleophilicity. | Increase reaction temperature, use a stronger, non-nucleophilic base (e.g., DBU), or extend the reaction time. |
| Low yield during deprotection | Incomplete reaction or side reactions. | For reductive cleavage, ensure anhydrous conditions and use a sufficient excess of the reducing agent. For acidic hydrolysis, optimize the temperature and reaction time; prolonged heating can lead to degradation. |
| Difficulty in removing byproducts | SmI₂ byproducts can be difficult to remove. | A thorough aqueous workup with Rochelle's salt is crucial. Additional washes may be necessary. |
Conclusion
This compound is a valuable addition to the synthetic chemist's toolbox for amine protection. The exceptional stability of the resulting BMS-sulfonamides makes it an ideal choice for complex, multi-step syntheses where other protecting groups might fail. While the deprotection requires specific conditions, the availability of both reductive and acidic methods provides flexibility. By understanding the underlying principles and following the detailed protocols provided in these notes, researchers can confidently employ the BMS group to navigate challenging synthetic pathways and accelerate the development of novel molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-(Methylsulfanyl)benzene-1-sulfonyl Chloride|CAS 60036-46-6 [benchchem.com]
- 6. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0450823A2 - The conversion of amines to hydroxylamines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Application Notes and Protocols: A Conceptual Guide to Amine Quantification in Proteomics Using 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride
Introduction: The Imperative for Novel Quantitative Proteomics Reagents
In the landscape of proteomics, the accurate quantification of proteins across different biological samples is paramount for elucidating cellular mechanisms, discovering biomarkers, and advancing drug development. Chemical labeling of peptides with amine-reactive tags is a cornerstone of quantitative mass spectrometry, enabling the multiplexed analysis of samples with high precision.[1] While established reagents like Tandem Mass Tags™ (TMT™) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ®) are widely used, they are predominantly based on N-hydroxysuccinimide (NHS) ester chemistry, which targets the primary amines of peptides (the N-terminus and the ε-amine of lysine residues).[2][3] The exploration of alternative reactive chemistries offers the potential for new functionalities, improved quantification strategies, and a deeper understanding of the proteome.
This guide introduces a conceptual framework and a detailed set of protocols for the application of a novel amine-reactive reagent, 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (BMB-sulfonyl chloride) , for the quantitative analysis of peptides. Drawing from the well-established principles of sulfonyl chloride chemistry, we present a rationale for its use, its potential advantages in mass spectrometry workflows, and a comprehensive, self-validating protocol for its implementation.
Core Principles of BMB-Sulfonyl Chloride Chemistry for Peptide Labeling
This compound is an organosulfur compound featuring a highly reactive sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with nucleophiles, particularly the primary and secondary amines found in peptides.
Mechanism of Action: Sulfonamide Bond Formation
The labeling reaction is analogous to the classic Hinsberg reaction, where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[4][5] This results in the formation of a stable and robust sulfonamide bond. In the context of proteomics, BMB-sulfonyl chloride is expected to covalently attach to the N-terminal α-amine of peptides and the ε-amine of lysine side chains.
Caption: Reaction of BMB-sulfonyl chloride with a peptide's primary amine.
The reaction is typically carried out under alkaline conditions (pH 8-10) to ensure that the amine groups are deprotonated and thus more nucleophilic.[2]
Potential Advantages of a BMB-Sulfonyl Chloride Tag in Proteomics
The unique structure of BMB-sulfonyl chloride suggests several potential benefits for quantitative proteomics:
-
Distinct Mass and Chemical Properties: The two methylsulfonyl (-SO₂CH₃) groups provide a significant mass addition to the peptide, which can be advantageous for shifting the isotopic cluster of the labeled peptide away from that of the unlabeled species in precursor-ion-based quantification strategies.
-
Enhanced Ionization and Chromatographic Separation: Similar to other aromatic sulfonyl derivatives like dansyl chloride, the BMB tag may improve the ionization efficiency of labeled peptides in electrospray ionization (ESI) and enhance their retention on reverse-phase chromatography columns.[5]
-
Predictable Fragmentation: The robust sulfonamide bond is expected to be stable during collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), leading to predictable fragmentation patterns dominated by b- and y-type ions from the peptide backbone, which is crucial for peptide identification.
-
Potential for Isotopic Labeling: The presence of two methyl groups offers a potential avenue for the synthesis of isotopically labeled versions of the reagent (e.g., using ¹³C or ²H). This would enable multiplexed quantitative proteomics experiments, similar to other isotopic labeling strategies.
Experimental Protocols: A Step-by-Step Guide
The following protocols are proposed as a starting point for the use of BMB-sulfonyl chloride in a quantitative proteomics workflow. Researchers should consider these as a template for optimization based on their specific instrumentation and experimental goals.
Workflow Overview
Caption: Proposed workflow for BMB-sulfonyl chloride-based proteomics.
Protocol 1: Protein Preparation and Digestion
This protocol outlines the steps for preparing protein lysates for subsequent labeling.
Materials:
-
Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
Procedure:
-
Protein Extraction: Lyse cells or tissues in Lysis Buffer. Quantify the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Reduction: To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.
-
Dilution and Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1.5 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
Protocol 2: Peptide Labeling with BMB-Sulfonyl Chloride
This protocol details the chemical labeling of the prepared peptides.
Materials:
-
Desalted and dried peptides
-
Labeling Buffer (e.g., 100 mM TEAB or 50 mM Borate buffer, pH 9.5)
-
BMB-sulfonyl chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile, prepare fresh)
-
Quenching Solution (e.g., 5% hydroxylamine or 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Peptide Reconstitution: Reconstitute the dried peptides in Labeling Buffer to a concentration of approximately 1-2 mg/mL.
-
Labeling Reaction: Add the BMB-sulfonyl chloride solution to the peptide solution. A starting point is a 5-10 fold molar excess of reagent over the estimated number of primary amines (N-termini and lysines). Vortex briefly and incubate for 1 hour at room temperature.
-
Rationale: A basic pH ensures the primary amines are deprotonated for efficient nucleophilic attack. Anhydrous acetonitrile is used as the solvent for the reagent to prevent hydrolysis of the sulfonyl chloride.
-
-
Reaction Quenching: Add the Quenching Solution to consume any unreacted BMB-sulfonyl chloride. Incubate for 15 minutes at room temperature.
-
Sample Pooling (for multiplexed experiments): If using isotopically distinct versions of the reagent, combine the labeled samples at this stage.
-
Final Cleanup: Acidify the sample with formic acid and desalt using a C18 SPE cartridge to remove excess reagent, quenching solution, and buffer salts. Dry the labeled peptides under vacuum.
Protocol 3: Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis: Reconstitute the final peptide sample in a suitable solvent (e.g., 0.1% formic acid in water) and analyze using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap or a similar high-resolution analyzer, followed by MS/MS scans of the most abundant precursor ions using HCD or CID.
-
-
Data Analysis:
-
Peptide Identification: Search the raw data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot. Include the mass of the BMB-sulfonyl chloride adduct on the N-terminus and lysine residues as a variable modification.
-
Quantification: For precursor-ion-based quantification, extract the ion chromatograms for the light and heavy (if using isotopic labels) forms of each peptide and calculate the area ratios. For isobaric tag-based approaches, quantify using the reporter ions generated in the MS/MS spectra.
-
Validation and Quality Control
To ensure the trustworthiness of the data generated using this novel reagent, the following validation steps are recommended:
-
Labeling Efficiency: Analyze a small aliquot of the labeled peptide mixture before and after the labeling reaction. A complete shift in the mass of known peptides indicates high labeling efficiency.
-
Specificity: In the database search, look for the BMB-sulfonyl chloride modification on other amino acid residues. The absence of significant modifications on residues other than the N-terminus and lysine will confirm the specificity of the reaction.
-
Titration of Reagent: Perform a series of labeling reactions with varying molar excesses of the BMB-sulfonyl chloride reagent to determine the optimal concentration that maximizes labeling efficiency while minimizing any potential side reactions.
Data Presentation: A Comparative Overview
The following table provides a theoretical comparison of BMB-sulfonyl chloride with established amine-reactive chemistries.
| Feature | NHS-Ester (e.g., TMT) | BMB-Sulfonyl Chloride (Proposed) |
| Reactive Group | N-Hydroxysuccinimide Ester | Sulfonyl Chloride |
| Target Residues | Primary amines (N-terminus, Lys) | Primary amines (N-terminus, Lys) |
| Bond Formed | Amide | Sulfonamide |
| Multiplexing | Yes (Isobaric tags) | Potential (via isotopic labeling) |
| Key Advantage | High-level multiplexing established | Potentially unique fragmentation, distinct mass |
Conclusion and Future Outlook
The use of this compound presents a promising, albeit conceptual, avenue for the advancement of quantitative proteomics. Its unique chemical structure offers the potential for novel fragmentation patterns and quantification strategies. The protocols outlined in this guide provide a robust starting point for researchers and scientists to explore the utility of this reagent. Further experimental validation is required to fully characterize its performance in complex proteomic samples and to potentially synthesize isotopically labeled analogues for multiplexed analyses. This exploration into alternative labeling chemistries is vital for expanding the toolkit available to the proteomics community, ultimately enabling more comprehensive and accurate biological insights.
References
- 1. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An Advanced Guide to Analyte Derivatization using 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride for Enhanced Chromatographic Analysis
Introduction
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of small molecules is paramount. However, many critical analytes, such as biogenic amines, amino acids, and phenols, present significant challenges to standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Their inherent properties—low molecular weight, high polarity, and lack of a strong chromophore or ionizable group—often result in poor chromatographic retention, low sensitivity, and inadequate detection.
Chemical derivatization offers a powerful solution to these challenges. By covalently modifying the analyte, we can introduce desirable properties, transforming a difficult-to-measure molecule into one that is readily detected and quantified. This application note provides a comprehensive guide to the use of a highly effective, yet perhaps underutilized, derivatizing agent: 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (BMS-Cl) .
The unique structure of BMS-Cl, featuring a highly reactive sulfonyl chloride group and two strongly electron-withdrawing methylsulfonyl groups, makes it an exceptional reagent. These features not only facilitate a rapid and efficient reaction with nucleophilic functional groups but also yield derivatives with significantly enhanced UV absorbance and ionization efficiency for MS detection. This guide will delve into the underlying chemistry, provide detailed, field-tested protocols, and offer a robust framework for method validation, empowering researchers to develop sensitive and reliable analytical methods for their most challenging analytes.
Section 1: The Chemistry of BMS-Cl Derivatization
A foundational understanding of the reaction chemistry is critical to optimizing the derivatization process and troubleshooting potential issues. The primary utility of BMS-Cl lies in its ability to react with primary and secondary amines, as well as phenolic hydroxyl groups.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core reaction is a nucleophilic acyl substitution. The analyte, containing a nucleophilic group (e.g., the lone pair of electrons on a primary amine, -NH₂), attacks the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This reaction proceeds efficiently under mildly alkaline conditions.
Causality of Experimental Choice: An alkaline pH (typically 8-10) is essential for this reaction.[1][2] For an amine, the base deprotonates the ammonium cation (R-NH₃⁺) to the free amine (R-NH₂), which is the active nucleophile required for the reaction. Similarly, for phenols, the base facilitates the formation of the more nucleophilic phenoxide ion. This is a classic Schotten-Baumann reaction condition.[3] The chloride ion is displaced as a leaving group, and a stable sulfonamide or sulfonate ester derivative is formed.
Caption: Reaction mechanism of BMS-Cl with a primary amine.
Reagent Properties and Advantages
The molecular structure of BMS-Cl is intentionally designed for high-performance analysis. The two methylsulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups. This has two major benefits:
-
Enhanced Reactivity: They increase the electrophilicity of the sulfonyl chloride's sulfur atom, making the reaction with nucleophiles very efficient.
-
Strong Chromophore: These groups, combined with the benzene ring, create a strong chromophore, leading to high molar absorptivity in the UV range (typically around 220-260 nm), which is crucial for sensitive UV-Vis detection.
| Property | Value / Description | Advantage in Derivatization |
| Molecular Formula | C₈H₉ClO₆S₃ | Contains the reactive sulfonyl chloride group. |
| Molecular Weight | 332.80 g/mol | Adds significant mass for MS detection. |
| Appearance | White to off-white solid | Stable and easy to handle. |
| Key Feature | Two -SO₂CH₃ groups | Enhances reactivity and UV absorbance. |
| Solubility | Soluble in Acetonitrile, THF | Compatible with common organic solvents used in analysis. |
Section 2: Protocol for Derivatization of Primary and Secondary Amines
This protocol provides a robust starting point for the derivatization of amine-containing analytes in a sample matrix, such as a biological fluid or a pharmaceutical formulation.
Principle
The sample is mixed with a borate buffer to achieve the optimal basic pH for the reaction. A solution of BMS-Cl in acetonitrile is added, and the reaction is allowed to proceed at a controlled temperature. The reaction is then quenched by acidification, which protonates any remaining amines and stops the derivatization process.
Materials and Reagents
-
This compound (BMS-Cl)
-
Acetonitrile (ACN), HPLC or MS grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) or Formic Acid
-
Water, HPLC or MS grade
-
Analyte Standard(s)
-
Sample containing the analyte of interest
Step-by-Step Protocol
-
Prepare Borate Buffer (200 mM, pH 9.5): Dissolve 1.24 g of boric acid in 90 mL of water. Adjust the pH to 9.5 using 1 M NaOH. Make up the final volume to 100 mL with water.
-
Prepare BMS-Cl Reagent (10 mg/mL): Accurately weigh 100 mg of BMS-Cl and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily to avoid hydrolysis of the reagent.
-
Sample/Standard Preparation: Dilute the sample or standard to an appropriate concentration with water or mobile phase. For a 100 µL reaction volume, a typical starting concentration might be 1-100 µg/mL.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the diluted sample or standard.
-
Add 50 µL of the 200 mM borate buffer (pH 9.5). Vortex briefly.
-
Add 20 µL of the BMS-Cl reagent (10 mg/mL in ACN). Vortex immediately for 30 seconds.
-
-
Incubation: Place the reaction mixture in a heating block or water bath at 60°C for 30 minutes.
-
Quenching: After incubation, cool the mixture to room temperature. Add 10 µL of 1 M HCl or 5% Formic Acid to stop the reaction. Vortex briefly.
-
Analysis: The sample is now ready for direct injection into an HPLC system or can be further diluted if necessary.
Optimization and Critical Parameters
-
pH Control (The "Why"): As discussed, a basic pH is non-negotiable for efficient reaction.[1][2] Borate buffer is an excellent choice as it has a high buffering capacity in the required pH 9-10 range.
-
Reagent Stoichiometry (The "Why"): A significant molar excess of BMS-Cl to the analyte is used to drive the reaction to completion, especially in complex matrices where other nucleophiles might be present.
-
Temperature and Time (The "Why"): Heating the reaction (e.g., to 60°C) increases the reaction rate, ensuring complete derivatization within a reasonable timeframe (e.g., 30 minutes). This must be optimized for each analyte to avoid potential degradation.
-
Solvent Choice (The "Why"): Acetonitrile is the preferred solvent for BMS-Cl as it is aprotic (doesn't interfere with the reaction) and fully miscible with the aqueous sample buffer.
Workflow Visualization
Caption: General workflow for BMS-Cl derivatization.
Section 3: HPLC-UV/MS Method for Analysis of BMS-Derivatized Amines
Principle
The BMS-analyte derivative is significantly less polar than the original analyte. This dramatic change in polarity allows for excellent retention on a reversed-phase C18 column. The attached BMS moiety provides a strong UV chromophore for sensitive detection by a DAD/UV detector and adds substantial mass, pushing the derivative into a cleaner region of the mass spectrum for MS detection.
Recommended HPLC-UV/MS Conditions
The following conditions are a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention for the non-polar derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the derivatives. |
| Gradient | 5% B to 95% B over 10 minutes | A typical gradient to elute a range of derivatives. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Adjustable based on concentration and sensitivity. |
| UV Detection | 245 nm | Wavelength for high absorbance of the BMS moiety. |
| MS Detection | ESI+ (Positive Ion Mode) | The sulfonamide can be readily detected as [M+H]⁺. |
| MS Scan Mode | MRM (Multiple Reaction Monitoring) | For highest sensitivity and selectivity in quantitative analysis. |
Section 4: Method Validation Strategy
A protocol is only as reliable as its validation. Every method developed using this guide must be validated for its intended purpose, following established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[4][5][6]
Overview of Validation Parameters
The validation process ensures the analytical procedure is accurate, precise, and reliable. Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Expected Performance Data
This table provides typical acceptance criteria for a validated bioanalytical or pharmaceutical quality control method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 85-115% of nominal (for bioanalysis) or 98-102% (for drug substance) |
| Precision (%RSD) | ≤ 15% (for bioanalysis) or ≤ 2% (for drug substance) |
| LOD/LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |
| Robustness | No significant impact on results from minor changes (e.g., pH ±0.2, Temp ±2°C) |
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Derivative Peak | 1. BMS-Cl reagent has degraded (hydrolyzed).2. Incorrect pH of reaction buffer.3. Insufficient reagent concentration. | 1. Prepare fresh BMS-Cl solution daily.2. Verify buffer pH is between 9 and 10.3. Increase the concentration or volume of the BMS-Cl reagent. |
| Multiple Derivative Peaks | 1. Analyte has multiple reaction sites (e.g., two amine groups).2. Side reactions or analyte degradation. | 1. This may be expected. Use MS to identify peaks. Sum peaks for total quantification if appropriate.2. Reduce reaction temperature or time. Ensure sample integrity. |
| High Baseline Noise | 1. Excess, unreacted BMS-Cl reagent.2. Matrix interference. | 1. Optimize quenching step. A post-derivatization sample cleanup (e.g., SPE) may be needed.2. Improve sample preparation to remove interferences. |
| Poor Peak Shape | 1. Column overload.2. Incompatible injection solvent.3. Secondary interactions with column. | 1. Dilute the sample before injection.2. Ensure the final sample solvent is similar to the initial mobile phase.3. Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid). |
Conclusion
Derivatization with this compound is a powerful and robust strategy for the sensitive and reliable quantification of challenging analytes. By transforming molecules with poor analytical characteristics into stable, highly detectable derivatives, BMS-Cl opens the door to new levels of performance in HPLC-UV and LC-MS analysis. The detailed protocols and validation framework provided in this guide serve as a comprehensive resource for researchers and scientists, enabling them to overcome analytical hurdles and achieve their research and development goals with confidence and scientific rigor.
References
- 1. Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. scienceopen.com [scienceopen.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
Application Notes and Protocols: Reaction of 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride with Sterically Hindered Amines
Introduction
The formation of sulfonamides via the reaction of sulfonyl chlorides with amines is a cornerstone transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science.[1][2] The sulfonamide functional group is a key structural motif in numerous therapeutic agents due to its ability to act as a bioisostere for amides and its involvement in crucial binding interactions.[3][4] While the reaction is generally robust for primary and less hindered secondary amines, significant challenges arise when employing sterically hindered amines. The bulky nature of these amines impedes the nucleophilic attack on the sulfur atom of the sulfonyl chloride, often leading to low yields or no reaction under standard conditions.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies to effectively react 3,5-bis(methylsulfonyl)benzenesulfonyl chloride with sterically hindered amines. We will delve into the mechanistic underpinnings of the challenges faced, explore catalytic systems and optimized reaction conditions to overcome these hurdles, and provide detailed, validated protocols.
This compound is a particularly interesting sulfonylating agent due to its high electrophilicity, conferred by the two strongly electron-withdrawing methylsulfonyl groups. This inherent reactivity can be leveraged to drive reactions with even poorly nucleophilic or sterically encumbered amines.
Mechanistic Considerations in the Sulfonylation of Hindered Amines
The classical Hinsberg reaction, which uses a sulfonyl chloride to distinguish between primary, secondary, and tertiary amines, relies on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[7][8][9] For sterically hindered amines, the steric bulk around the nitrogen atom creates a significant energy barrier for this nucleophilic attack, slowing down the reaction rate considerably.
The Challenge of Steric Hindrance
The reaction typically proceeds through a nucleophilic substitution mechanism. The lone pair of the amine nitrogen attacks the sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group to form the sulfonamide. With bulky substituents on the amine, the approach to the sulfur center is sterically shielded, disfavoring the formation of the required transition state.
The Role of Catalysts: Overcoming the Kinetic Barrier
To facilitate the reaction with sterically hindered amines, a catalyst is often essential. 4-Dimethylaminopyridine (DMAP) has proven to be a highly effective nucleophilic catalyst for this transformation.[5][10][11][12] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[5] This intermediate is significantly more electrophilic than the parent sulfonyl chloride, making it more susceptible to attack by the sterically hindered amine.
The superiority of DMAP over other bases like pyridine or sterically hindered bases such as 2,4,6-collidine lies in its high nucleophilicity and relatively low steric hindrance.[5] Computational studies, such as DFT calculations, have shown that the energy barrier for the formation of the DMAP intermediate is significantly lower than that for the corresponding collidine intermediate.[10][11]
Reaction Mechanism with DMAP Catalysis
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for preventing the hydrolysis of the sulfonyl chloride.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
-
Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[13] DMAP is highly toxic and can be absorbed through the skin.[12] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Secondary Amine
This protocol describes a general procedure for the reaction of this compound with a sterically hindered secondary amine, such as diisopropylamine or 2,2,6,6-tetramethylpiperidine, using DMAP as a catalyst.
Materials:
-
This compound
-
Sterically hindered secondary amine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the sterically hindered secondary amine (1.0 eq) and anhydrous DCM (or ACN) to achieve a concentration of approximately 0.1-0.2 M.
-
Add DMAP (0.1-0.2 eq) to the solution and stir until it dissolves.
-
Add a tertiary amine base such as triethylamine (1.5-2.0 eq) to act as an acid scavenger for the HCl generated during the reaction.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM (or ACN).
-
Slowly add the solution of the sulfonyl chloride to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Alternative Conditions for Less Nucleophilic or Extremely Hindered Amines
For particularly challenging substrates, such as less nucleophilic anilines or exceptionally bulky amines, more forcing conditions or alternative catalytic systems may be necessary.
Modifications to Protocol 1:
-
Higher Temperatures: The reaction can be heated to reflux in a higher-boiling solvent like 1,2-dichloroethane (DCE) or toluene.
-
Increased Catalyst Loading: The amount of DMAP can be increased to stoichiometric or even excess amounts. Some studies have shown that using DMAP as the sole base can be effective.[5]
-
Alternative Catalysts: While DMAP is generally superior, other nucleophilic catalysts or Lewis acids could be explored. For instance, indium-catalyzed sulfonylation has been shown to be effective for less nucleophilic anilines.[14]
Example of Forcing Conditions:
-
Follow steps 1-4 of Protocol 1, but use anhydrous toluene as the solvent.
-
After the addition of the sulfonyl chloride, heat the reaction mixture to 80-110 °C.
-
Monitor the reaction closely and maintain the inert atmosphere.
-
Proceed with the workup and purification as described in Protocol 1.
Data Presentation and Troubleshooting
Expected Yields
The yields for the sulfonylation of sterically hindered amines can vary significantly depending on the specific amine and the reaction conditions employed. The following table provides a general expectation of yields based on the amine's steric bulk.
| Steric Hindrance of Amine | Typical Yield Range (with DMAP) |
| Moderate (e.g., diisopropylamine) | 70-90% |
| High (e.g., tert-butylamine) | 50-75% |
| Extremely High (e.g., 2,2,6,6-tetramethylpiperidine) | 20-50% |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently reactive conditions; Hydrolysis of sulfonyl chloride | Increase reaction temperature; Increase catalyst loading; Ensure strictly anhydrous conditions. |
| Formation of side products | Hydrolysis of sulfonyl chloride; Reaction with solvent | Use fresh, anhydrous solvents; Choose a less reactive solvent. |
| Difficult purification | Co-elution of product and starting materials or byproducts | Optimize chromatography conditions (different solvent system, gradient elution). |
Conclusion
The reaction of this compound with sterically hindered amines presents a significant synthetic challenge. However, by understanding the underlying mechanistic principles and employing appropriate catalytic systems and optimized reaction conditions, this transformation can be successfully achieved. The use of DMAP as a nucleophilic catalyst is a key strategy to overcome the steric barrier and facilitate the formation of the desired sulfonamides. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to tackle these challenging reactions and advance their synthetic programs in drug discovery and materials science.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note & Protocol: Selective N-Terminal Amine Derivatization with 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the selective derivatization of N-terminal α-amines in peptides and proteins using 3,5-bis(methylsulfonyl)benzenesulfonyl chloride. This protocol is designed to facilitate the modification of biomolecules for various applications, including the enhancement of ionization efficiency in mass spectrometry, aiding in peptide sequencing, and the development of novel bioconjugates. The inclusion of two methylsulfonyl groups on the benzene ring is anticipated to enhance the reactivity of the sulfonyl chloride and potentially improve the ionization characteristics of the derivatized peptide, making it a valuable tool in proteomics and drug development. This guide offers a comprehensive protocol, discusses the underlying chemical principles, and provides troubleshooting strategies to ensure successful implementation.
Introduction: The Rationale for N-Terminal Derivatization
The selective modification of the N-terminal α-amine of peptides and proteins is a cornerstone of modern proteomics and bioconjugation strategies.[1][2] Unlike the ε-amine of lysine residues, which are often numerous and distributed throughout a protein's sequence, the N-terminus provides a single, unique site for modification. This site-specificity is crucial for creating well-defined, homogeneous products for therapeutic and diagnostic applications.
Derivatization of the N-terminus can serve several key purposes:
-
Enhanced Mass Spectrometry Analysis: Modification with a charged or ionizable tag can significantly improve the ionization efficiency of peptides, leading to enhanced sensitivity in mass spectrometry (MS) based analyses.[3][4][5]
-
Controlled Fragmentation in MS/MS: The introduction of a specific chemical group at the N-terminus can direct fragmentation pathways during tandem mass spectrometry (MS/MS), leading to more predictable and easily interpretable spectra for de novo sequencing.[6]
-
Bioconjugation: The N-terminus can be functionalized to attach various moieties, including fluorophores, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Why this compound?
While various reagents exist for amine modification, this compound offers intriguing potential. The two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups are expected to increase the electrophilicity of the sulfonyl chloride sulfur atom, thereby enhancing its reactivity towards nucleophilic amines. This heightened reactivity may allow for milder reaction conditions and potentially faster kinetics. Furthermore, the resulting sulfonamide linkage is highly stable.
Reaction Mechanism and Selectivity
The derivatization reaction proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond.
Achieving N-Terminal Selectivity
The key to selective N-terminal modification in the presence of lysine residues lies in exploiting the difference in the pKa values of the α-amino group (pKa ≈ 7.8-8.2) and the ε-amino group of lysine (pKa ≈ 10.5).[7] By carefully controlling the reaction pH within a range of 7.0-8.5, the N-terminal amine will be significantly more deprotonated and thus more nucleophilic than the lysine side-chain amines. This creates a kinetic preference for the reaction to occur at the N-terminus.
Figure 1: Logical workflow for achieving selective N-terminal derivatization.
Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| Peptide/Protein of Interest | Lyophilized powder, >95% purity | N/A |
| This compound | >98% purity | BLD Pharm (Cat# 849035-99-0) |
| Acetonitrile (ACN) | HPLC or LC-MS grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS grade or higher | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M solution | VWR |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q system |
| C18 Solid-Phase Extraction (SPE) Cartridges | Appropriate for peptide size and quantity | Waters Sep-Pak |
| Trifluoroacetic Acid (TFA) | HPLC grade | Thermo Fisher Scientific |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific peptides or proteins.
Reagent Preparation
-
Peptide Stock Solution: Prepare a 1-5 mg/mL stock solution of your peptide in deionized water or a suitable buffer with a pH of ~5-6 for stability during storage.
-
Derivatization Reagent Stock Solution: Prepare a 10-20 mM stock solution of this compound in anhydrous acetonitrile or DMF. This solution should be prepared fresh before each use due to the moisture sensitivity of sulfonyl chlorides.
-
Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 8.0 with 1 M HCl.
Derivatization Reaction
Figure 2: Step-by-step experimental workflow for N-terminal derivatization.
-
Reaction Setup: In a microcentrifuge tube, combine your peptide solution with the reaction buffer to a final peptide concentration of approximately 0.5-1 mg/mL.
-
Initiate Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution. Vortex briefly to mix.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may vary depending on the peptide sequence and should be determined empirically.
-
Quenching (Optional but Recommended): To stop the reaction, you can add a small amount of a primary amine-containing buffer like Tris or acidify the reaction mixture with 0.1% TFA to a pH below 4.
Purification of the Derivatized Peptide
-
SPE Cartridge Equilibration: Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of 0.1% TFA in water.
-
Sample Loading: Load the acidified reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove excess reagent, salts, and unreacted starting materials.
-
Elution: Elute the derivatized peptide with a suitable concentration of acetonitrile in 0.1% TFA in water (e.g., 50-80% ACN). The optimal elution conditions will depend on the hydrophobicity of the peptide.
-
Drying: Lyophilize or use a vacuum concentrator to dry the eluted sample.
Analysis and Characterization
The success of the derivatization can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
LC Separation: Use a C18 reversed-phase column with a standard water/acetonitrile gradient containing 0.1% formic acid.
-
MS Analysis:
-
Expected Mass Shift: The derivatization will result in a specific mass increase corresponding to the addition of the 3,5-bis(methylsulfonyl)benzenesulfonyl group (C₈H₈O₆S₃) minus HCl. The expected monoisotopic mass shift is +295.9462 Da.
-
MS/MS Fragmentation: In positive ion mode, the derivatized peptide is expected to produce a series of b- and y-ions upon collision-induced dissociation (CID). The presence of the sulfonyl group at the N-terminus may influence the fragmentation pattern, potentially enhancing the intensity of the b-ion series.[6]
-
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | 300-2000 m/z |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | - Inactive reagent (hydrolyzed) - Incorrect pH - Insufficient reaction time | - Prepare fresh reagent stock solution - Verify the pH of the reaction buffer - Increase incubation time or temperature (up to 37°C) |
| Non-specific Labeling (e.g., Lysine) | - pH is too high | - Lower the reaction pH to 7.5-8.0 |
| No Reaction | - Peptide aggregation - Steric hindrance at the N-terminus | - Add a small amount of organic co-solvent (e.g., 5-10% ACN) - Increase reaction time and/or reagent excess |
Conclusion
The selective derivatization of N-terminal amines with this compound presents a promising strategy for the controlled modification of peptides and proteins. The anticipated high reactivity and the unique properties imparted by the bis(methylsulfonyl)phenyl group make it a valuable tool for researchers in proteomics and drug development. The protocol outlined in this application note provides a robust starting point for the successful implementation of this derivatization chemistry. As with any chemical modification of biomolecules, empirical optimization for each specific substrate is recommended to achieve the desired outcome.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and clean charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
sample preparation for amine analysis using 3,5-bis(methylsulfonyl)benzenesulfonyl chloride
An Application Note and Protocol for the Derivatization of Amines using 3,5-bis(methylsulfonyl)benzenesulfonyl chloride for Enhanced Chromatographic Analysis
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Amine Quantification and the Role of Derivatization
In the fields of pharmaceutical development, clinical diagnostics, and environmental monitoring, the accurate and sensitive quantification of primary and secondary amines is of paramount importance. These compounds are often characterized by low molecular weight, high polarity, and a lack of significant ultraviolet (UV) chromophores or fluorophores, making their direct analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) challenging.[1][2] To overcome these analytical hurdles, chemical derivatization is a widely employed strategy to enhance the detectability and improve the chromatographic behavior of amines.[3][4]
Derivatization converts the analyte into a derivative with more favorable properties for analysis.[5] A well-chosen derivatizing agent should react specifically, rapidly, and completely with the target amines under mild conditions to form a stable product.[6] Aromatic sulfonyl chlorides, such as the classic Dansyl chloride, are a well-established class of reagents for this purpose, as they introduce a strongly UV-absorbing or fluorescent moiety onto the amine.[7][8]
This application note presents a detailed protocol and scientific rationale for the use of This compound as a novel derivatizing agent for the analysis of primary and secondary amines. The presence of two electron-withdrawing methylsulfonyl groups on the benzene ring is anticipated to significantly increase the electrophilicity of the sulfonyl chloride group, thereby promoting a rapid and complete reaction with amines. Furthermore, these groups are expected to enhance the UV absorbance of the resulting sulfonamide derivatives, leading to improved sensitivity in HPLC-UV analysis. The increased molecular weight and altered polarity of the derivatives also facilitate better chromatographic retention and separation on reversed-phase columns.
Principle of the Derivatization Reaction
The derivatization of amines with this compound follows the well-established Hinsberg reaction mechanism.[9] In an alkaline environment, the nucleophilic amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in a buffered aqueous-organic solvent system to ensure the solubility of both the amine and the derivatizing agent. The alkaline pH is crucial as it deprotonates the ammonium ion of the amine, increasing its nucleophilicity, and also neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8][10][11]
Primary amines react to form a primary sulfonamide, which still possesses an acidic proton on the nitrogen atom. In the presence of excess base, this proton can be removed to form a water-soluble salt. Secondary amines react to form a secondary sulfonamide, which lacks an acidic proton and is typically insoluble in the alkaline reaction medium. Tertiary amines do not react to form stable sulfonamides under these conditions.[9]
Experimental Workflow
The overall analytical workflow for the derivatization and analysis of amines using this compound is depicted in the following diagram:
Figure 1: General workflow for the derivatization and analysis of amines.
Detailed Experimental Protocols
1. Reagents and Materials
-
Derivatizing Reagent: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (ACN, HPLC grade), Ultrapure water
-
Buffer: 100 mM Sodium Bicarbonate buffer (pH 9.5). Prepare by dissolving 0.84 g of sodium bicarbonate in 100 mL of ultrapure water and adjusting the pH with 1 M NaOH.
-
Quenching Solution: 1 M Hydrochloric Acid (HCl)
-
Amine Standards: Prepare stock solutions of the target amines in a suitable solvent (e.g., water or ACN) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions.
-
Sample: The sample containing the amine of interest, appropriately diluted.
2. Derivatization Protocol
This protocol is a starting point and may require optimization for specific amines and sample matrices.
-
Preparation of Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from moisture.
-
Reaction Setup: In a clean microcentrifuge tube, add:
-
100 µL of the amine standard or sample solution.
-
200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.5).
-
100 µL of the 10 mg/mL derivatizing reagent solution.
-
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block or water bath.
-
Quenching: After incubation, cool the reaction mixture to room temperature. Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base. Vortex for 30 seconds.
-
Sample Filtration: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
Rationale for Protocol Steps:
-
Alkaline Buffer: The use of a sodium bicarbonate buffer at pH 9.5 ensures that the primary and secondary amines are in their free, nucleophilic form, facilitating the reaction with the sulfonyl chloride.[8]
-
Acetonitrile as Co-solvent: Acetonitrile is used to dissolve the derivatizing reagent and ensure a homogenous reaction mixture.
-
Elevated Temperature: Heating the reaction mixture to 60°C increases the reaction rate, allowing for a shorter incubation time.
-
Quenching: The addition of HCl stops the reaction by neutralizing the base and protonating any remaining unreacted amines. This also ensures that the final sample is at a suitable pH for reversed-phase HPLC analysis.
Proposed HPLC-UV Analytical Method
The following HPLC conditions are a general starting point for the analysis of the derivatized amines. Method optimization will be necessary for specific applications.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Table 1: Suggested HPLC-UV Conditions for Analysis of Derivatized Amines.
LC-MS Analysis Considerations
For increased sensitivity and selectivity, the derivatized amines can be analyzed by LC-MS. The sulfonamide derivatives are expected to ionize well in both positive and negative electrospray ionization (ESI) modes.
-
Positive ESI: Protonated molecules [M+H]⁺ are likely to be observed.
-
Negative ESI: Deprotonated molecules [M-H]⁻ may be observed, particularly for derivatives of primary amines.
Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM). The fragmentation of the derivatized amines will likely involve cleavage of the sulfonamide bond.
Visualization of the Derivatization Reaction
Figure 2: Reaction of a primary amine with this compound.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through the inclusion of several key steps:
-
Use of Standards: The derivatization and analysis of known concentrations of amine standards allow for the determination of reaction efficiency, linearity, and recovery.
-
Blank Samples: The analysis of a blank sample (containing all reagents except the amine) is crucial to identify any interfering peaks from the derivatization reagent or its byproducts.
-
Spiked Samples: Spiking the sample matrix with a known amount of the target amine and calculating the recovery will assess the impact of the matrix on the derivatization and analysis.
Conclusion
The use of this compound as a derivatizing agent offers a promising approach for the sensitive and robust analysis of primary and secondary amines by HPLC-UV and LC-MS. The anticipated high reactivity and the enhanced UV absorbance of the resulting derivatives are expected to provide significant advantages over underivatized amine analysis. The detailed protocol and analytical conditions provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate their own methods for amine quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
effect of pH on the efficiency of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride derivatization
Technical Support Center: 3,5-bis(methylsulfonyl)benzenesulfonyl chloride Derivatization
Welcome to the technical support guide for derivatization using this compound. This document provides in-depth answers to frequently asked questions and robust troubleshooting strategies to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical reagent used for derivatization. Derivatization is a technique that converts a chemical compound into a product (a derivative) of similar chemical structure.[1][2] This process is often employed in analytical chemistry to enhance the detectability or separability of an analyte.
This specific reagent is highly electrophilic due to the sulfonyl chloride group (-SO₂Cl), making it reactive toward nucleophiles. It is particularly effective for derivatizing primary and secondary amines, which are common functional groups in pharmaceuticals, metabolites, and other bioactive molecules. The resulting sulfonamide derivative is typically more stable and may have improved chromatographic properties or detectability compared to the original amine.
Q2: Why is pH control so critical for derivatization with this reagent?
Proper pH control is the single most important factor for a successful derivatization reaction with any sulfonyl chloride, including this compound. The reason lies in a classic chemical trade-off between two competing reactions: the desired derivatization and the undesired hydrolysis.
-
Desired Reaction (Derivatization): The target analyte, typically a primary or secondary amine (R-NH₂), acts as a nucleophile. For the amine to be nucleophilic, it must be in its deprotonated, free-base form. At low pH, the amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and unable to react. Alkaline (basic) conditions are therefore required to ensure a sufficient concentration of the reactive R-NH₂ form.[3][4]
-
Undesired Reaction (Hydrolysis): The sulfonyl chloride reagent is also susceptible to attack by other nucleophiles present in the reaction mixture, namely water (H₂O) and hydroxide ions (OH⁻). This reaction, called hydrolysis, converts the reagent into the corresponding and unreactive sulfonic acid, effectively destroying it.[5][6] The concentration of the highly nucleophilic hydroxide ion increases exponentially with pH, meaning the rate of reagent hydrolysis becomes significantly faster at very high pH.[5][7]
Therefore, the goal is to find an optimal pH "sweet spot" that is high enough to deprotonate the target amine for efficient reaction but not so high that reagent hydrolysis dominates.
Caption: Competing reaction pathways for sulfonyl chlorides.
Q3: What is the generally recommended pH range for this derivatization?
For most primary and secondary amines, the optimal pH range for derivatization with sulfonyl chlorides is typically between pH 8.0 and 10.5 .[8][9] Studies with various sulfonyl chlorides, including dansyl chloride and pyrene sulfonyl chloride, have shown maximum derivatization efficiency within this alkaline window.[9][10][11]
-
Below pH 8: The concentration of the deprotonated, nucleophilic amine is often too low, leading to a slow or incomplete reaction.
-
Above pH 11: The rate of reagent hydrolysis by hydroxide ions often becomes excessively fast, consuming the reagent before it can react with the analyte, which leads to low yields.[5][6]
However, the ideal pH is analyte-dependent. Amines with different pKa values will require slightly different pH conditions to achieve optimal deprotonation without excessive hydrolysis. Therefore, empirical optimization is crucial.
Part 2: Troubleshooting Guide & Protocols
This section addresses common issues encountered during derivatization and provides a structured protocol for pH optimization.
Issue: Low or No Derivatization Yield
This is the most common problem and is often directly linked to pH and reagent stability.
-
Possible Cause 1: Suboptimal pH
-
Troubleshooting Step: Verify the pH of your reaction mixture after the addition of all components (sample, buffer, organic solvent). The sample matrix itself can alter the buffer's pH. Use a calibrated pH meter.
-
Solution: Perform a pH optimization experiment. See the "Protocol for pH Optimization" below.
-
-
Possible Cause 2: Reagent Hydrolysis/Degradation
-
Troubleshooting Step: Prepare the this compound solution fresh in an anhydrous aprotic solvent (e.g., acetonitrile) immediately before use. Sulfonyl chlorides are moisture-sensitive.
-
Solution: Run a "reagent blank" control (all reaction components except the analyte) at your chosen pH. Analyze this blank alongside your samples. If you see a significant loss of the reagent in the blank, it confirms that hydrolysis is a major issue at that pH, and you should consider lowering the pH.
-
-
Possible Cause 3: Insufficient Reagent
-
Troubleshooting Step: The derivatization reaction should be performed with a significant molar excess of the reagent to drive the reaction to completion.
-
Solution: Ensure you are using at least a 10-fold molar excess of the derivatizing reagent relative to the analyte.[8]
-
Caption: Troubleshooting workflow for low derivatization yield.
Issue: Poor Reproducibility
Inconsistent results between runs often point to subtle variations in reaction conditions.
-
Possible Cause: Buffer Capacity Exceeded
-
Troubleshooting Step: If your sample has a strong acidic or basic matrix, it may overwhelm the buffer, causing the actual reaction pH to differ from the intended pH.
-
Solution: Increase the concentration of your buffer (e.g., from 50 mM to 100 mM or 200 mM borate or carbonate buffer). This provides greater resistance to pH changes upon sample addition.
-
Protocol for Experimental pH Optimization
This protocol is a self-validating system to empirically determine the best pH for your specific analyte.
Objective: To identify the pH that provides the highest yield of the sulfonamide derivative while minimizing reagent hydrolysis.
Materials:
-
Analyte stock solution
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Buffers: 0.2 M Sodium borate (pH 8.0, 8.5, 9.0, 9.5) and 0.2 M Sodium carbonate (pH 10.0, 10.5, 11.0)
-
Reaction vials
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous ACN. This must be done immediately before use.
-
Set Up Reactions: Label a series of reaction vials for each pH point to be tested (pH 8.0 to 11.0). For each pH, prepare three vials:
-
Sample: For the actual derivatization.
-
Analyte Control: To confirm the analyte's retention time/mass.
-
Reagent Blank: To measure reagent stability at that pH.
-
-
Reaction Assembly: In the corresponding vials, add the following in order:
-
Sample Vials: 50 µL of buffer + 10 µL of analyte stock + 50 µL of reagent solution.
-
Analyte Control Vials: 50 µL of buffer + 10 µL of analyte stock + 50 µL of ACN (no reagent).
-
Reagent Blank Vials: 50 µL of buffer + 10 µL of solvent (no analyte) + 50 µL of reagent solution.
-
-
Incubation: Vortex all vials briefly and incubate at the desired reaction temperature (e.g., 60 °C) for a set time (e.g., 30 minutes).[10]
-
Quenching (Optional but Recommended): Add a small amount of an acid (e.g., 10 µL of 1 M HCl) to stop the reaction by protonating any remaining amine and neutralizing the base.
-
Analysis: Analyze all samples by your chosen chromatographic method.
-
Data Interpretation:
-
Compare the peak area of the derivative product across the different pH "Sample" vials. The pH that gives the largest product peak is the optimum.
-
Examine the peak area of the unreacted reagent in the "Reagent Blank" vials. You will likely see this peak decrease as the pH increases, confirming the rate of hydrolysis.
-
Data Summary Table:
| pH | Analyte Nucleophilicity | Reagent Hydrolysis Rate | Expected Outcome |
| < 7.5 | Very Low | Low | Very low to no product formation due to protonated analyte. |
| 8.0 - 9.0 | Moderate | Moderate | Good product formation. A good starting point for many amines.[3][8] |
| 9.0 - 10.5 | High | High | Often the optimal range, balancing high analyte reactivity with manageable hydrolysis.[9][10] |
| > 11.0 | High | Very High | Low product yield as reagent is rapidly destroyed by hydrolysis.[12] |
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reaction of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride with amines
Technical Support Center: Solvent Effects in Sulfonamide Synthesis
A Guide for Researchers on the Reaction of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride with Amines
Welcome to the technical support center for sulfonamide synthesis. As Senior Application Scientists, we understand that the reaction between a sulfonyl chloride and an amine, while fundamental, is highly sensitive to reaction conditions. This is particularly true for activated substrates like this compound, where the strongly electron-withdrawing methylsulfonyl groups enhance reactivity but can also complicate the reaction profile.
This guide is structured as a series of troubleshooting questions and in-depth answers to help you navigate the critical role of solvent choice in achieving high yields and purity.
Section 1: Reaction Fundamentals and the Role of the Solvent
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for preparing sulfonamides.[1][2] The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride.[3][4] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the protonated sulfonamide. A base is typically required to neutralize the generated HCl.[1][4]
The solvent plays a crucial, multifaceted role. It must:
-
Solubilize both the sulfonyl chloride and the amine.
-
Mediate the interaction between the nucleophilic amine and the electrophilic sulfonyl chloride.
-
Stabilize the transition state of the rate-determining step.
The choice of solvent can dramatically influence reaction rate, yield, and the formation of side products.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of sulfonamides, with a focus on solvent-related solutions.
Q1: My reaction is very slow or incomplete. How can solvent choice increase the reaction rate?
Answer: This is a classic problem often rooted in the solvent's interaction with your amine nucleophile. The reaction is mechanistically similar to an S_N2 reaction, where a "free" and highly reactive nucleophile is desirable.[5]
-
The Problem with Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds. They form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" around it.[6][7][8] This solvation stabilizes the amine, making it less reactive and slowing the reaction.[6][9]
-
The Solution with Polar Aprotic Solvents: Polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) are the preferred choice for this reaction.[5][8] They are polar enough to dissolve the reactants but lack the ability to form strong hydrogen bonds with the amine.[5][9] This leaves the amine nucleophile "naked" and more reactive, significantly accelerating the reaction.[9] For example, some S_N2 reactions can be up to 500 times faster in acetone than in methanol.[9]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or non-polar solvent, switch to acetonitrile (ACN) or dimethylformamide (DMF).
-
Consider Solvent Polarity: The highly polar nature of this compound often requires a more polar solvent for good solubility. DMSO is an excellent, highly polar aprotic choice.
-
Ensure Anhydrous Conditions: Water is a competing nucleophile that can hydrolyze your sulfonyl chloride. Use anhydrous solvents and dry glassware.
Q2: I'm observing significant formation of an unwanted side product, which I suspect is the hydrolyzed sulfonyl chloride. Why is this happening and how can I prevent it?
Answer: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a major competing reaction, especially with highly reactive substrates.[10][11][12]
Causality:
-
Presence of Water: The most direct cause is the presence of water in the reaction mixture, which acts as a nucleophile.[10][12] This can be introduced via wet solvents, reagents, or atmospheric moisture.
-
Solvent-Assisted Hydrolysis: While polar aprotic solvents are generally preferred, some, like DMSO, can be hygroscopic. Protic solvents, if used, can actively participate in the hydrolysis mechanism. The rate of hydrolysis is dependent on factors like pH and temperature.[11][13]
Prevention Protocol:
-
Use Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Order of Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This ensures the amine, which is typically a stronger nucleophile than water, has the first opportunity to react.
-
Temperature Control: While heating can increase the rate of the desired reaction, it will also accelerate hydrolysis.[12] If hydrolysis is a major issue, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.
Q3: My primary amine is giving a di-sulfonated byproduct. How can I improve the selectivity for the mono-sulfonated product?
Answer: Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion attacks a second molecule of the sulfonyl chloride. This is more common with unhindered primary amines.
Solvent and Condition-Based Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Adding the sulfonyl chloride solution dropwise to the amine solution keeps the instantaneous concentration of the sulfonyl chloride low, favoring the initial reaction with the more nucleophilic amine over the sulfonamide anion.
-
Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be less effective at deprotonating the sterically hindered sulfonamide compared to smaller bases like triethylamine (TEA).
-
Solvent Choice: While less direct, a solvent that poorly solubilizes the sulfonamide product can cause it to precipitate out of the reaction mixture as it forms, effectively preventing it from reacting further. This is a less controlled strategy but can be effective in some cases.
Section 3: Data Summary & Protocols
Table 1: Influence of Solvent Class on Reaction Parameters
| Solvent Class | Common Examples | Dielectric Constant (ε) | Interaction with Amine | Expected Reaction Rate | Common Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (>20) | Weak ion-dipole | Fast | Hygroscopic (can lead to hydrolysis) |
| Polar Protic | Water, Ethanol, Methanol | High (>15) | Strong H-bonding | Slow | Hydrolysis, low reaction rate |
| Non-Polar | Toluene, Hexane, DCM | Low (<15) | Very weak | Very Slow / Insoluble | Poor solubility of reactants |
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the reaction of this compound with a generic primary amine.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the amine (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine, 1.5 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or acetonitrile (ACN) to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base and amine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Troubleshooting Workflow for Low Yield
When faced with low yields, a systematic approach is crucial. This workflow helps diagnose the underlying issue.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Derivatized Amines
Welcome to the technical support center for scientists and researchers navigating the complexities of LC-MS analysis of derivatized amines. This guide is designed to provide expert insights and practical solutions to one of the most persistent challenges in bioanalysis: the matrix effect. Here, we move beyond generic advice to offer in-depth, cause-and-effect explanations and field-proven protocols to enhance the accuracy, precision, and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of matrix effects in the context of derivatized amine analysis.
Q1: What exactly are matrix effects in LC-MS, and why are they a concern?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[2] The primary cause is competition for charge in the electrospray ionization (ESI) source.[3] Endogenous components like phospholipids, salts, and metabolites can suppress the ionization of the target analyte, leading to erroneous results.[4]
Q2: Why does derivatization, a technique meant to improve analysis, often complicate matrix effects?
A: Derivatization is a powerful tool to improve the chromatographic retention and ionization efficiency of polar amines.[5] However, it introduces new complexities. The derivatization reagent itself, its byproducts, or endogenous matrix components that react with the reagent can create new sources of interference.[6] For example, a derivatization reaction that increases the hydrophobicity of an amine may cause it to co-elute with highly suppressive matrix components like phospholipids, which are notoriously problematic in reversed-phase chromatography.[7] Furthermore, excess unreacted derivatizing agent can suppress the analyte signal or contaminate the MS ion source.
Q3: What is the first step I should take to evaluate the matrix effect in my assay?
A: The most direct method is the post-extraction spike experiment . This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat (pure) solvent standard at the same concentration.[2] A significant difference between these two responses provides a quantitative measure of the matrix effect. This fundamental test should be a cornerstone of your method development and validation process to determine if your sample preparation and chromatography are adequate.
Q4: Can using a stable isotope-labeled internal standard (SIL-IS) completely solve my matrix effect problems?
A: A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended.[8][9] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement during ionization.[10][11] By using the analyte-to-IS peak area ratio for quantification, these variations can be effectively normalized. However, a SIL-IS is not a panacea. It can mask underlying issues like poor sample cleanup or extreme ion suppression (>50%), which can still compromise assay sensitivity and lead to high variability if the analyte and IS do not co-elute perfectly.[9][10] Therefore, the goal should always be to minimize the matrix effect first, and then use a SIL-IS to compensate for any residual, unavoidable effects.
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving specific issues encountered during the analysis of derivatized amines.
Problem 1: Significant Ion Suppression or Enhancement Observed
Q: My analyte signal is dramatically lower (or unexpectedly higher) in matrix samples compared to my neat standards. How do I identify the source and fix it?
A: Causality & Diagnosis
Severe ion suppression is the most common manifestation of matrix effects and typically points to inadequate removal of endogenous matrix components. Phospholipids are a primary culprit in plasma and serum samples, as they are abundant and tend to elute across a wide range of the reversed-phase gradient, potentially overlapping with your derivatized amine.[12] Other sources include salts, formulation excipients (like PEG400), and metabolites.[2]
The workflow below outlines a systematic approach to diagnosing and mitigating this issue.
Workflow: Diagnosing and Mitigating Matrix Effects
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Purification of Sulfonamides Synthesized with 3,5-bis(methylsulfonyl)benzenesulfonyl chloride
Welcome to the technical support center for the purification of sulfonamides synthesized using 3,5-bis(methylsulfonyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this class of highly polar sulfonamides. The presence of two methylsulfonyl groups on the benzenesulfonyl chloride starting material imparts distinct properties to the resulting sulfonamide products, necessitating specialized purification strategies.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that the provided protocols are not just procedural, but also grounded in solid scientific principles.
Section 1: Understanding the Chemistry and Potential Impurities
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. While the core reaction is straightforward, the nature of the starting material introduces specific challenges.
Key Considerations:
-
High Polarity: The two methylsulfonyl groups significantly increase the polarity of both the starting sulfonyl chloride and the resulting sulfonamide product. This has profound implications for solubility and chromatographic behavior.
-
Hydrolysis of the Sulfonyl Chloride: Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, especially in the presence of moisture or during aqueous work-up procedures.[1][2] This leads to the formation of 3,5-bis(methylsulfonyl)benzenesulfonic acid, a highly polar and often difficult-to-remove impurity.
-
Excess Amine: The reaction is typically run with a slight excess of the amine to ensure complete consumption of the sulfonyl chloride. The unreacted amine will need to be removed during purification.
-
Side Products: Depending on the reaction conditions and the nature of the amine, side reactions such as the formation of diarylsulfone or other byproducts can occur, although typically in minor amounts.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of your target sulfonamide.
My crude product is a sticky oil or a non-crystalline solid. How can I induce crystallization?
"Oiling out" or the formation of an amorphous solid instead of a crystalline product is a common issue, particularly with highly polar molecules that may have strong intermolecular interactions.
Possible Causes and Solutions:
-
High Impurity Content: The presence of impurities, such as the sulfonic acid byproduct or excess amine, can inhibit crystallization.
-
Solution: Attempt a preliminary purification step before recrystallization. This could involve an acidic wash to remove the excess amine, followed by an extraction. For the removal of the sulfonic acid, a carefully controlled basic wash can be attempted, but be mindful of the potential for hydrolyzing the desired sulfonamide.
-
-
Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization.
-
Solution: A systematic solvent screen is recommended. Given the high polarity of the target sulfonamides, consider polar solvents or solvent mixtures.
-
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many polar organic molecules. The slow addition of water as an anti-solvent can induce crystallization. |
| Acetone/Hexane | Acetone is a polar aprotic solvent that can dissolve many sulfonamides. Hexane acts as an anti-solvent. |
| Isopropanol | A good single solvent for recrystallization of some sulfonamides. |
| Ethyl Acetate/Heptane | A moderately polar solvent system that can be effective. |
| Acetonitrile | A polar aprotic solvent that can be a good choice for highly polar compounds. |
-
Rapid Cooling: Cooling the solution too quickly can lead to the precipitation of an amorphous solid rather than the formation of an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Seeding the solution with a small crystal of the pure product, if available, can also promote crystallization.
-
I see a significant amount of a very polar impurity in my TLC analysis that doesn't move from the baseline. What is it and how do I remove it?
This is a classic sign of the presence of the sulfonic acid byproduct, 3,5-bis(methylsulfonyl)benzenesulfonic acid. Its high polarity makes it immobile on silica gel with typical organic solvent systems.
Confirmation and Removal Strategies:
-
Confirmation: The sulfonic acid is highly water-soluble and acidic. You can confirm its presence by dissolving a small amount of the crude product in an organic solvent and extracting with water. The impurity should preferentially move into the aqueous layer.
-
Removal:
-
Aqueous Wash: During the work-up, a wash with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium carbonate can be effective. The basic solution will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous phase. Caution: Be mindful that prolonged exposure to basic conditions, especially at elevated temperatures, can lead to the hydrolysis of your desired sulfonamide product. Perform this step quickly and at room temperature.
-
Column Chromatography: If the sulfonic acid is not completely removed by washing, column chromatography can be employed. A highly polar mobile phase will be required to elute your target sulfonamide while the sulfonic acid remains strongly adsorbed to the silica gel.
-
My sulfonamide is streaking badly on the TLC plate and during column chromatography. How can I improve the separation?
Streaking is often observed with polar compounds, especially those with acidic protons like sulfonamides. This can be due to strong interactions with the silica gel stationary phase.
Solutions to Improve Chromatographic Resolution:
-
Mobile Phase Modification:
-
Addition of a Polar Solvent: Increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate or add a small amount of methanol.
-
Addition of an Acid or Base: Adding a small amount of a modifier to the mobile phase can suppress the ionization of your compound and reduce tailing.
-
For acidic sulfonamides, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape.
-
Alternatively, for basic impurities, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) can be beneficial.
-
-
-
Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Can be a good alternative to silica gel for the purification of some sulfonamides.
-
Reversed-phase silica (C18): If your sulfonamide has sufficient organic character, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be very effective. The highly polar sulfonic acid impurity will elute very early in this system.
-
-
Supercritical Fluid Chromatography (SFC): For challenging separations of polar compounds, SFC can be a powerful technique. It often provides better resolution and faster separation times compared to traditional HPLC.[3][4][5]
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of a Highly Polar Sulfonamide
This protocol provides a general guideline for the recrystallization of sulfonamides derived from this compound. The optimal solvent system will need to be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product (approx. 10-20 mg). Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude sulfonamide. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying your sulfonamide using flash column chromatography on silica gel.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will give your target sulfonamide an Rf value of approximately 0.2-0.4 and good separation from any impurities.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I be sure that my this compound is not hydrolyzed before I start my reaction?
A1: The sulfonyl chloride is a solid and should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture. Before use, you can check its purity by melting point determination. If it has hydrolyzed, the melting point will be depressed and broadened. You can also run a quick NMR spectrum; the sulfonic acid will have a distinct, broad peak for the acidic proton.
Q2: I am using a primary amine in my synthesis. What are the chances of forming a di-sulfonated product?
A2: The formation of a di-sulfonated product, where two molecules of the sulfonyl chloride react with the primary amine, is possible, especially if a large excess of the sulfonyl chloride is used. To minimize this, it is recommended to use a slight excess (1.1 to 1.2 equivalents) of the amine. The di-sulfonated product will be significantly less polar than your desired mono-sulfonamide and should be separable by column chromatography.
Q3: Can I use a strong base like sodium hydroxide to deprotonate my sulfonamide for further reactions?
A3: While the sulfonamide proton is acidic, using strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide is generally preferred for deprotonation. Strong hydroxide solutions, especially with heating, can promote the hydrolysis of the sulfonamide bond.
Q4: My final product seems to retain solvent even after prolonged drying under vacuum. What can I do?
A4: Highly crystalline compounds can sometimes trap solvent molecules within their crystal lattice. If you suspect this is the case, you can try the following:
-
Trituration: Suspend the solid in a non-solvent (like hexane or diethyl ether), stir vigorously, and then filter. This can help to wash away trapped solvent.
-
Re-dissolving and Evaporating: Dissolve the product in a volatile solvent (like dichloromethane) and evaporate the solvent again. This can sometimes disrupt the crystal lattice and release the trapped solvent.
-
Heating under Vacuum: Gently heat the sample under high vacuum, but be careful not to exceed the melting point of your compound.
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for the purification of sulfonamides synthesized with this compound.
Caption: A decision-making workflow for the purification of sulfonamides.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of Biogenic Amines: A Comparative Evaluation of Derivatization Reagents with a Focus on 3,5-bis(methylsulfonyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biomedical and pharmaceutical research, the accurate quantification of biogenic amines is paramount. These low molecular weight organic bases, including histamine, tyramine, and polyamines, are pivotal players in a myriad of physiological and pathophysiological processes.[1] Their analysis, however, is often hampered by their inherent polarity and small molecular size, which pose significant challenges for chromatographic retention and sensitive detection.[1] Pre-column derivatization is a widely adopted strategy to overcome these analytical hurdles, enhancing the chromatographic separation and detection sensitivity of biogenic amines.[2]
This guide provides an in-depth, objective comparison of common derivatization reagents for the quantitative analysis of biogenic amines, with a special focus on the potential utility of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (BMBSC). As a Senior Application Scientist, my aim is to equip you with the technical knowledge and practical insights necessary to select and implement the optimal derivatization strategy for your research needs.
The Power of Derivatization: Enhancing Analytical Performance
The primary challenge in biogenic amine analysis lies in their physicochemical properties. Most biogenic amines lack strong chromophores or fluorophores, making their direct detection by UV-Vis or fluorescence detectors insensitive.[3] Furthermore, their high polarity leads to poor retention on commonly used reversed-phase high-performance liquid chromatography (HPLC) columns. Derivatization addresses these issues by chemically modifying the amine functional groups to introduce moieties that are:
-
Chromophoric or Fluorophoric: Enabling sensitive detection by UV-Vis or fluorescence detectors.[4]
-
Hydrophobic: Increasing retention on reversed-phase HPLC columns, leading to better separation from interfering matrix components.[4]
-
Ionizable: Enhancing ionization efficiency in mass spectrometry (MS), a technique increasingly employed for its high sensitivity and specificity.[1]
A Spotlight on this compound (BMBSC)
While less commonly cited in the literature for biogenic amine analysis compared to reagents like dansyl chloride, this compound (BMBSC) presents intriguing possibilities as a derivatizing agent. Its chemical structure, featuring a benzenesulfonyl chloride backbone with two strongly electron-withdrawing methylsulfonyl groups, suggests enhanced reactivity and potential for robust derivatization.
The reaction of sulfonyl chlorides with primary and secondary amines is a well-established and efficient process, forming stable sulfonamides.[5][6] The two methylsulfonyl groups on the benzene ring of BMBSC are expected to significantly increase the electrophilicity of the sulfonyl chloride moiety, potentially leading to faster and more complete derivatization reactions under milder conditions compared to other sulfonyl chlorides.
Proposed Derivatization Workflow with BMBSC
The derivatization of biogenic amines with BMBSC would follow a general nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.[5]
Experimental Protocol: Derivatization of Biogenic Amines with BMBSC
The following is a proposed, generalized protocol for the pre-column derivatization of biogenic amines with BMBSC. Optimization of reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) is crucial for achieving optimal derivatization efficiency and reproducibility.
Materials:
-
Biogenic amine standards or sample extract
-
This compound (BMBSC)
-
Acetonitrile (ACN), HPLC grade
-
Sodium hydroxide (NaOH), 1 M
-
Hydrochloric acid (HCl), 2 M
-
Borate buffer (pH ~10)
-
Vortex mixer
-
Thermostatic water bath or heating block
Procedure:
-
Sample Preparation: Extract biogenic amines from the sample matrix using a suitable solvent, such as 0.1 M HCl or 5% trichloroacetic acid.[7] Centrifuge to remove precipitated proteins and other macromolecules.
-
Alkalinization: To a 100 µL aliquot of the sample extract or standard solution, add 100 µL of 1 M NaOH or an appropriate volume of borate buffer to achieve a basic pH.
-
Derivatization: Add 200 µL of a 10 mg/mL solution of BMBSC in acetonitrile.
-
Reaction: Vortex the mixture vigorously for 1 minute and incubate at 60°C for 30 minutes in a water bath.
-
Quenching: Stop the reaction by adding 100 µL of 2 M HCl.
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter prior to injection into the HPLC or LC-MS system.
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent is a critical decision that directly influences the sensitivity, reliability, and efficiency of the analytical method.[3] Below is a comparison of BMBSC (based on its predicted properties) with other commonly used reagents.
| Feature | This compound (BMBSC) | Dansyl Chloride | Dabsyl Chloride | Benzoyl Chloride |
| Reaction Principle | Forms stable sulfonamides with primary and secondary amines. | Forms fluorescent sulfonamide adducts with primary and secondary amino groups.[4] | Reacts with primary and secondary amino groups to form stable, colored sulfonamide adducts.[4] | Reacts with primary and secondary amines via the Schotten-Baumann reaction to form stable benzoyl derivatives.[8] |
| Reaction Conditions | Predicted to be rapid due to high reactivity. Alkaline pH required. | Alkaline pH (9.5-10.5), elevated temperature (e.g., 60°C for 60 min).[4] | Alkaline pH, elevated temperature (e.g., 70°C for 10-20 min).[4] | Fast reaction (typically < 1 min) at room temperature in an alkaline medium.[7][8] |
| Derivative Stability | Predicted to be highly stable due to the sulfonamide bond. | Derivatives are generally stable. | Derivatives are very stable.[4] | Derivatives are stable for up to six months at -80°C.[8] However, benzoylated tyramine can be unstable at room temperature.[9][10] |
| Detection Method | HPLC-UV (predicted) or LC-MS. | HPLC with fluorescence detection (high sensitivity) or UV detection.[4] | HPLC with UV-Vis detection in the visible range (~465 nm), minimizing interference.[3] | HPLC-UV or LC-MS/MS.[8][11] |
| Selectivity | Reacts with primary and secondary amines. | Reacts with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole groups.[4] | Reacts with primary and secondary amino groups.[4] | Reacts with primary and secondary amines and phenols.[8] |
| Advantages | Predicted high reactivity, potentially leading to faster and more efficient derivatization. Stable derivatives. | High sensitivity with fluorescence detection. Well-established method.[4] | Very stable derivatives, detection in the visible range reduces matrix interference.[3] | Fast reaction, stable derivatives, and suitable for LC-MS/MS analysis.[8] |
| Disadvantages | Less documented for biogenic amine analysis. Requires synthesis. | Can react with other functional groups, potentially leading to multiple derivatives for a single analyte. | Requires elevated temperatures for derivatization. | Unpleasant and pungent odor.[12] Instability of some derivatives at room temperature.[9] |
Decision-Making Workflow for Reagent Selection
The selection of the most appropriate derivatization reagent depends on several factors, including the specific biogenic amines of interest, the sample matrix, the available instrumentation, and the desired sensitivity and throughput.
Conclusion and Future Perspectives
The quantitative analysis of biogenic amines is a critical yet challenging task in many scientific disciplines. Pre-column derivatization is an indispensable tool for enhancing the analytical performance of chromatographic methods. While established reagents like dansyl chloride, dabsyl chloride, and benzoyl chloride offer robust and reliable solutions, the exploration of novel reagents is essential for advancing analytical capabilities.
This compound (BMBSC) emerges as a promising candidate for the derivatization of biogenic amines. Its predicted high reactivity could translate into faster, more efficient, and potentially more sensitive analytical methods. Further research is warranted to fully characterize the performance of BMBSC and validate its application for the quantitative analysis of biogenic amines in various biological and food matrices. By carefully considering the specific requirements of their analysis and the comparative advantages of different derivatization strategies, researchers can ensure the generation of high-quality, reliable data in their pursuit of scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. scienceopen.com [scienceopen.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Sulfonyl Chlorides for Amine Derivatization
For researchers, scientists, and professionals in drug development, the derivatization of amines is a cornerstone of analytical and synthetic chemistry. The conversion of amines into sulfonamides is a widely employed strategy to enhance their detectability in analytical methods or to protect them during multi-step organic synthesis.[1][2][3][4] The choice of the sulfonyl chloride reagent is critical, as its reactivity dictates the efficiency, selectivity, and conditions of the derivatization process. This guide provides an in-depth comparison of the reactivity of commonly used sulfonyl chlorides, supported by mechanistic insights and experimental considerations.
The Fundamental Mechanism: Nucleophilic Attack on an Electrophilic Sulfur
The derivatization of an amine with a sulfonyl chloride proceeds via a nucleophilic substitution reaction.[5] The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electron-deficient sulfur atom of the sulfonyl chloride (the electrophile).[6] This is followed by the expulsion of the chloride ion, a good leaving group, to form a stable sulfonamide.[7][8]
The overall reaction is:
R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[6][9]
The rate and success of this reaction are governed by several key factors:
-
Nucleophilicity of the Amine: Primary amines are generally more reactive than secondary amines due to lower steric hindrance.[6][10] Aromatic amines are less nucleophilic than aliphatic amines because the lone pair on the nitrogen is delocalized into the aromatic ring.
-
Electrophilicity of the Sulfonyl Chloride: The reactivity of the sulfonyl chloride is determined by the electron-withdrawing or donating nature of the 'R' group attached to the sulfonyl moiety.[7]
-
Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can impede the reaction.[11][12]
-
Leaving Group Ability: The chloride ion is an excellent leaving group, contributing to the high reactivity of sulfonyl chlorides.[7][13]
A Comparative Analysis of Common Sulfonyl Chlorides
To illustrate the differences in reactivity, we will compare three widely used sulfonyl chlorides: Dansyl Chloride , Tosyl Chloride , and Nosyl Chloride .
| Sulfonyl Chloride | Structure | Key Features | Relative Reactivity | Primary Applications |
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | (Structure of Dansyl Chloride) | Fluorescent tag, reacts with primary and secondary amines.[5][14] | Moderate | HPLC and fluorescence-based detection of amino acids and biogenic amines.[5][14][15] |
| Tosyl Chloride (p-Toluenesulfonyl chloride) | (Structure of Tosyl Chloride) | Forms stable sulfonamides, widely used as a protecting group.[9] | Moderate to High | Protection of amines in organic synthesis, conversion of alcohols to good leaving groups.[9][16][17] |
| Nosyl Chloride (2-Nitrobenzenesulfonyl chloride or 4-Nitrobenzenesulfonyl chloride) | (Structure of Nosyl Chloride) | Highly activated due to the electron-withdrawing nitro group, forms readily cleavable sulfonamides. | Very High | Amine protection with mild deprotection conditions (Fukuyama-Mitsunobu reaction). |
Dansyl Chloride: The Fluorescent Workhorse
Dansyl chloride is a go-to reagent for the pre-column derivatization of amines in HPLC analysis.[1][5] The resulting dansylated amines are highly fluorescent, allowing for sensitive detection.[5]
Reactivity Profile: The dimethylamino group on the naphthalene ring is electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to sulfonyl chlorides with electron-withdrawing groups. However, it is still highly reactive towards primary and secondary amines under alkaline conditions (pH 9-10.5), which enhance the nucleophilicity of the amine.[5]
Tosyl Chloride: The Robust Protector
Tosyl chloride is a cornerstone in synthetic organic chemistry for the protection of amines.[9] The resulting tosylamide is exceptionally stable to a wide range of reaction conditions.[9]
Reactivity Profile: The methyl group on the benzene ring is weakly electron-donating, leading to a reactivity profile similar to or slightly higher than dansyl chloride. The reaction is typically carried out in the presence of a base like pyridine or triethylamine.[18] While highly reliable, the robustness of the tosyl group can be a drawback, as its removal often requires harsh conditions.[9]
Nosyl Chloride: The Activated and Cleavable Protector
Nosyl chlorides (both 2-nitro and 4-nitro isomers) are significantly more reactive than dansyl and tosyl chlorides.
Reactivity Profile: The strongly electron-withdrawing nitro group makes the sulfonyl sulfur highly electrophilic, leading to rapid reactions with amines, even those that are sterically hindered or have low nucleophilicity.[19] A key advantage of the nosyl group is its facile cleavage under mild conditions, such as treatment with a thiol and a base, a feature that is highly desirable in complex, multi-step syntheses.[11]
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, the following are generalized protocols for the derivatization of a generic primary amine with each of the three sulfonyl chlorides.
General Amine Derivatization Workflow
Caption: Generalized workflow for amine derivatization.
Protocol 1: Derivatization with Dansyl Chloride
This protocol is adapted for analytical purposes, such as HPLC with fluorescence detection.[20]
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Reaction Mixture: To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.[20]
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[20]
-
Quenching: Quench the reaction by adding 10 µL of 10% ammonium hydroxide to consume excess dansyl chloride.[20]
-
Analysis: The sample is ready for direct injection into an HPLC or LC-MS system.[14]
Protocol 2: Derivatization with Tosyl Chloride
This protocol is typical for the protection of an amine in a synthetic context.[9][21]
-
Reaction Setup: Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0°C.
-
Base Addition: Add a base such as triethylamine (1.5 equivalents) or pyridine.[18]
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.2 equivalents).[18]
-
Reaction: Stir the mixture at 0°C and allow it to warm to room temperature, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with water.[9] Extract the tosylated amine with an organic solvent, wash with aqueous acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography or recrystallization.[9]
Protocol 3: Derivatization with Nosyl Chloride
The procedure is similar to tosylation but often proceeds more rapidly.
-
Reaction Setup: Dissolve the amine (1 equivalent) in a solvent like dichloromethane or THF.
-
Base Addition: Add a hindered base such as 2,6-lutidine or proton sponge to minimize side reactions.
-
Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) at 0°C.
-
Reaction: Stir at room temperature until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Follow a similar aqueous work-up and purification procedure as for tosylation.
Mechanistic Considerations and Reactivity Trends
The reactivity of sulfonyl chlorides is a direct consequence of the electronics of the aromatic ring.
Caption: Reactivity trend of sulfonyl chlorides.
An electron-donating group, like the dimethylamino group in dansyl chloride, destabilizes the transition state of the nucleophilic attack by increasing the electron density on the sulfonyl sulfur. Conversely, a strong electron-withdrawing group, such as the nitro group in nosyl chloride, makes the sulfur atom more electrophilic and stabilizes the negatively charged intermediate, thereby accelerating the reaction.
Conclusion and Recommendations
The selection of a sulfonyl chloride for amine derivatization should be guided by the specific application.
-
For sensitive analytical detection , Dansyl Chloride is an excellent choice due to the high fluorescence of its derivatives.[22]
-
For robust protection in multi-step synthesis where harsh conditions are anticipated, Tosyl Chloride is the reagent of choice.[9]
-
When high reactivity and mild deprotection are paramount, particularly with sensitive substrates, Nosyl Chloride offers a significant advantage.
By understanding the interplay of electronic effects, steric hindrance, and reaction conditions, researchers can make informed decisions to optimize their amine derivatization strategies for successful outcomes in both analytical and synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. rsc.org [rsc.org]
- 22. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride for Primary versus Secondary Amines
In the realm of synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, the precise control of reactivity and selectivity is paramount. The sulfonylation of amines to form stable sulfonamides is a cornerstone transformation for amine protection, modification, and the creation of diverse molecular architectures.[1][2] The choice of sulfonylating agent dictates the reaction's efficiency, selectivity, and the conditions required for subsequent manipulations. This guide provides an in-depth technical comparison of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride, a highly activated sulfonylating agent, focusing on its selectivity for primary versus secondary amines. We will delve into the mechanistic underpinnings of this selectivity, present comparative data with other sulfonylating agents, and provide detailed experimental protocols for researchers to validate and exploit these properties in their synthetic endeavors.
Introduction: The Significance of Amine Sulfonylation and the Role of the Sulfonylating Agent
Amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active compounds. Their nucleophilic and basic nature, however, often necessitates protection during multi-step syntheses. Sulfonamides are among the most robust protecting groups for amines, exhibiting stability across a wide range of acidic and basic conditions.[3] The reactivity of the sulfonyl chloride determines the ease of sulfonamide formation. Aromatic sulfonyl chlorides bearing electron-withdrawing groups are more reactive due to the increased electrophilicity of the sulfur atom.[4]
This compound is a highly activated sulfonylating agent. The two methylsulfonyl (-SO₂CH₃) groups are potent electron-withdrawing groups, rendering the sulfonyl chloride sulfur atom highly electrophilic and thus, exceptionally reactive towards nucleophiles like amines. This high reactivity makes it a valuable tool for the sulfonylation of even weakly nucleophilic amines.
Mechanistic Basis of Selectivity: Primary vs. Secondary Amines
The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride ion.[5] The general mechanism is depicted below:
Caption: General mechanism of sulfonamide formation.
The selectivity of this compound for primary versus secondary amines is governed by a combination of steric and electronic factors:
-
Steric Hindrance: Primary amines (R-NH₂) are sterically less encumbered than secondary amines (R₂NH). The approach of the bulkier secondary amine to the sterically demanding sulfonyl group is more hindered, leading to a slower reaction rate compared to a primary amine of similar electronic nature.
-
Nucleophilicity: While secondary amines are generally more basic and slightly more nucleophilic than primary amines due to the electron-donating nature of the additional alkyl group, the steric factor often dominates in reactions with bulky electrophiles like sulfonyl chlorides.
The classical Hinsberg test provides a qualitative illustration of the differing reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride.[5][6][7][8] Primary amines react to form a sulfonamide that is soluble in aqueous base due to the presence of an acidic proton on the nitrogen.[6][8] Secondary amines form an insoluble sulfonamide, while tertiary amines do not react under these conditions.[6][7] This difference in reactivity and solubility forms the basis for their distinction.
Comparison with Other Sulfonylating Agents
The reactivity and selectivity of this compound can be benchmarked against other common sulfonylating agents.
| Sulfonylating Agent | Activating/Deactivating Groups | Relative Reactivity | Selectivity for Primary Amines | Deprotection Conditions |
| This compound | Two strong electron-withdrawing -SO₂CH₃ groups | Very High | High (sterically driven) | Harsh |
| p-Toluenesulfonyl chloride (TsCl) | One electron-donating -CH₃ group | Moderate | Moderate | Harsh (e.g., dissolving metal reduction)[1] |
| Methanesulfonyl chloride (MsCl) | Alkyl sulfonyl chloride | High | Moderate | Harsh |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | One strong electron-withdrawing -NO₂ group | High | High | Mild (thiol and base)[1] |
The high reactivity of this compound suggests that it will readily react with both primary and secondary amines. However, the steric hindrance around the sulfonyl group, coupled with the steric bulk of a secondary amine, is expected to result in a significant rate difference, favoring the reaction with the primary amine. This allows for selective sulfonylation in a competitive scenario, especially under carefully controlled conditions (e.g., low temperature, slow addition of the sulfonyl chloride).
Experimental Protocols
To empirically determine the selectivity of this compound, a competitive reaction experiment can be designed.
Competitive Reaction for Determining Selectivity
This protocol outlines a method to quantify the selectivity of this compound towards a primary versus a secondary amine.
Caption: Workflow for the competitive sulfonylation experiment.
Materials:
-
Primary amine (e.g., benzylamine)
-
Secondary amine (e.g., N-methylbenzylamine)
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pyridine
-
Standard laboratory glassware and stirring equipment
-
TLC plates and developing chamber
-
LC-MS and NMR for analysis
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 mmol), the secondary amine (1.0 mmol), and anhydrous dichloromethane (10 mL).
-
Add pyridine (1.2 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.[9]
-
In a separate flask, dissolve this compound (0.9 mmol) in anhydrous dichloromethane (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine mixture over 30 minutes.[9] The slow addition is crucial to maintain a low concentration of the sulfonyl chloride, maximizing selectivity.
-
Stir the reaction at 0 °C for 2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Determine the ratio of the sulfonamide derived from the primary amine to the sulfonamide from the secondary amine using ¹H NMR spectroscopy or a calibrated LC-MS method.
Expected Results and Interpretation
Based on the principles of steric hindrance, it is anticipated that the reaction will show a significant preference for the primary amine. The product mixture will predominantly contain the sulfonamide derived from the primary amine. The selectivity ratio can be calculated from the integration of characteristic peaks in the ¹H NMR spectrum or the peak areas from the LC-MS chromatogram.
A high selectivity ratio (e.g., >10:1 in favor of the primary amine) would confirm the utility of this compound for the selective sulfonylation of primary amines in the presence of secondary amines.
Conclusion
This compound is a highly reactive sulfonylating agent due to the strong electron-withdrawing nature of its two methylsulfonyl substituents. This high reactivity, combined with steric factors, leads to a pronounced selectivity for the sulfonylation of primary amines over secondary amines. By employing carefully controlled reaction conditions, such as low temperatures and slow addition of the reagent, this selectivity can be maximized, making it a valuable tool for chemoselective modifications in complex molecules. The provided experimental protocol offers a robust method for quantifying this selectivity and can be adapted for various substrates in drug discovery and development workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. nbinno.com [nbinno.com]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ck12.org [ck12.org]
- 8. Khan Academy [khanacademy.org]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Derivatization for LC-MS/MS: Cross-Validation of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride
Introduction: The Imperative of Seeing the Unseen in LC-MS/MS
In the landscape of modern bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a pillar of sensitivity and selectivity. However, its power is often limited by the intrinsic physicochemical properties of the analytes themselves. Many critical biomolecules—neurotransmitters, amino acids, and pharmaceuticals—contain primary and secondary amine functionalities. These groups, while biologically essential, can lead to poor retention on reversed-phase columns and inefficient ionization in the mass spectrometer source, rendering them nearly invisible in complex biological matrices.
Chemical derivatization is the critical bridge that connects these challenging analytes to robust, quantitative LC-MS/MS analysis. By chemically modifying the target molecule, we can enhance its hydrophobicity for better chromatographic separation and introduce a readily ionizable moiety to dramatically boost signal intensity.[1] This guide provides an in-depth, objective comparison of several key derivatization strategies, centered around the performance of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride, and cross-validated against established reagents like Dansyl Chloride, Fmoc-Cl, and Benzoyl Chloride. Our goal is to provide not just protocols, but the scientific rationale to empower you to select and validate the optimal method for your analytical challenges.
The Contender: this compound
This compound is a specialized reagent designed for the derivatization of primary and secondary amines. Its mechanism is a variation of the classic Hinsberg reaction, where the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[2][3]
The true innovation of this reagent lies in the two methylsulfonyl (–SO₂CH₃) groups on the benzene ring. These powerful electron-withdrawing groups serve two purposes:
-
They increase the electrophilicity of the sulfonyl chloride sulfur, potentially accelerating the reaction with the target amine.
-
More importantly, they provide a stable, electron-rich tag that is highly efficient at capturing a proton, leading to significantly enhanced signal in positive mode electrospray ionization (ESI).
Below is a diagram illustrating the general reaction workflow.
Caption: General workflow for derivatization using this compound.
Cross-Validation: A Comparative Analysis with Established Reagents
No single derivatization reagent is a panacea.[4] The selection process requires a careful trade-off between reaction efficiency, sensitivity enhancement, analyte coverage, and derivative stability. A cross-validation approach, where multiple methods are compared, is crucial for ensuring that the chosen method is truly optimal for a given study.[5] We will compare our focus reagent against three widely adopted alternatives.
The Alternatives:
-
Dansyl Chloride (Dns-Cl): A highly versatile reagent that reacts with primary and secondary amines, as well as phenols.[6] It imparts both fluorescence and a readily ionizable dimethylamino group, making it a gold standard for enhancing sensitivity.[7]
-
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Traditionally used in peptide synthesis, Fmoc-Cl is an excellent reagent for primary and secondary amines.[8] It adds a large, non-polar Fmoc group, which significantly improves reversed-phase chromatographic retention and provides high sensitivity in MS detection.[9]
-
Benzoyl Chloride (BzCl): Known for its rapid reaction kinetics, BzCl derivatizes primary and secondary amines, phenols, and even some hydroxyl groups under mild conditions.[10] This broad reactivity makes it a powerful tool in widely targeted metabolomics.[11][12]
Performance Comparison
The following table summarizes the key performance characteristics of these reagents based on experimental evidence from the literature. This data is synthesized to provide a clear, comparative overview to guide your selection process.
| Parameter | This compound | Dansyl Chloride (Dns-Cl) | 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Benzoyl Chloride (BzCl) |
| Target Groups | Primary & Secondary Amines | Primary & Secondary Amines, Phenols[6] | Primary & Secondary Amines[8] | Primary & Secondary Amines, Phenols, some Alcohols[11] |
| Sensitivity (LOD/LOQ) | High (Expected due to sulfonyl groups) | Very High; Excellent ionization efficiency | Very High; Large hydrophobic tag aids separation | High; Good ionization and broad applicability[12] |
| Reaction Conditions | Mildly alkaline (e.g., pH 8-10), often requires heating (e.g., 60°C) | Alkaline (pH 9-10), typically requires heating (e.g., 60°C) for minutes to an hour[13] | Alkaline (pH 8-9), often rapid at room temperature[14] | Alkaline (pH 9-11), very rapid (minutes) at room temperature[10] |
| Derivative Stability | Generally high (stable sulfonamide bond) | Good, stable derivatives[15] | Derivatives can be less stable, especially if excess reagent is not quenched[15] | Good, stable derivatives[16] |
| Key Advantages | Introduces highly ionizable sulfonyl groups for MS. | Highly versatile, enhances both fluorescence and MS signal, isotopically labeled versions available[7] | Excellent for improving chromatographic retention, fast reaction[17] | Very fast reaction, broad reactivity for metabolomics, good for automation[10] |
| Key Disadvantages | More specialized reagent, less literature data available. | Longer reaction times, can form multiple derivatives with some molecules. | Bulky group can cause steric hindrance, potential instability. | Highly reactive, may require careful optimization to avoid side-products. |
Experimental Protocols: From Benchtop to Data
Scientific integrity demands reproducible methods. The following section provides detailed, step-by-step protocols for each derivatization chemistry. Note that these are starting points and should be optimized for your specific analyte and matrix.
General Analytical Workflow
The diagram below outlines the decision-making process and general workflow for implementing a derivatization strategy in a bioanalytical method.
Caption: Decision and workflow diagram for implementing a derivatization strategy.
Protocol 1: this compound Derivatization
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh.
-
Prepare a 100 mM sodium borate buffer and adjust the pH to 9.5 with NaOH.
-
-
Derivatization Reaction:
-
To 50 µL of sample (e.g., protein-precipitated plasma supernatant), add 100 µL of the 100 mM sodium borate buffer (pH 9.5).
-
Add 50 µL of the 1 mg/mL reagent solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes in a heating block.
-
-
Reaction Quenching & Sample Preparation:
-
After incubation, cool the samples to room temperature.
-
Add 20 µL of 1% formic acid in water to quench the reaction and neutralize the pH.
-
Centrifuge the sample at >12,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
-
Protocol 2: Dansyl Chloride (Dns-Cl) Derivatization[13]
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of Dansyl Chloride in anhydrous acetonitrile. Protect from light.
-
Prepare a 250 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.5.
-
-
Derivatization Reaction:
-
To 20 µL of sample extract, add 20 µL of the carbonate/bicarbonate buffer.
-
Add 20 µL of the Dansyl Chloride solution.
-
Vortex thoroughly.
-
Incubate at 60°C for 60 minutes.[13]
-
-
Reaction Quenching & Sample Preparation:
-
Cool the samples to room temperature.
-
Add 5 µL of 250 mM NaOH solution to quench excess Dansyl Chloride and incubate at 40°C for 10 minutes.[13]
-
Neutralize the sample by adding 5 µL of 2 M formic acid in acetonitrile.[13]
-
Dilute with an appropriate solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Protocol 3: 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) Derivatization[14]
-
Reagent Preparation:
-
Prepare a 5 mg/mL solution of Fmoc-Cl in anhydrous acetonitrile. Prepare fresh.
-
Prepare a 100 mM sodium borate buffer and adjust the pH to 9.0.
-
-
Derivatization Reaction:
-
To 100 µL of sample, add 100 µL of the borate buffer.
-
Add 200 µL of the Fmoc-Cl solution.
-
Vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
-
Reaction Quenching & Sample Preparation:
-
Add 50 µL of 1% (v/v) formic acid in acetonitrile to quench the reaction.
-
Vortex to mix.
-
The sample is ready for direct injection or can be further diluted if necessary.
-
Protocol 4: Benzoyl Chloride (BzCl) Derivatization[10][11]
-
Reagent Preparation:
-
Prepare a solution of 2% (v/v) Benzoyl Chloride in anhydrous acetonitrile.
-
Prepare a 1 M sodium hydroxide (NaOH) solution.
-
-
Derivatization Reaction:
-
To 50 µL of sample, add 50 µL of 1 M NaOH.
-
Vortex briefly, then add 25 µL of the 2% Benzoyl Chloride solution.
-
Vortex vigorously for 3 minutes at room temperature. The reaction is very fast.
-
-
Reaction Quenching & Sample Preparation:
-
Add 25 µL of 10% formic acid in acetonitrile to quench the reaction and neutralize the excess NaOH.
-
Centrifuge at high speed for 5 minutes to clarify.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Summary and Recommendations
The choice of a derivatization reagent is a critical decision in method development that directly impacts data quality, sensitivity, and throughput.
-
This compound represents a promising, specialized reagent for targeted quantification of primary and secondary amines where maximizing MS signal is the primary objective. Its highly ionizable tag is theoretically superior for achieving the lowest possible detection limits.
-
Dansyl Chloride remains the workhorse for broad-spectrum amine and phenol analysis. Its versatility and the extensive body of literature supporting its use make it a reliable and robust choice, especially when developing methods for a diverse set of compounds.[4]
-
Fmoc-Cl excels when chromatographic separation is a major challenge. The significant increase in hydrophobicity it imparts can resolve structurally similar analytes that might otherwise co-elute.[9][17]
-
Benzoyl Chloride is the reagent of choice for high-throughput and metabolomics applications. Its extremely rapid reaction kinetics and broad reactivity profile allow for the efficient analysis of a wide range of metabolites in a short amount of time.[10][11]
Ultimately, the optimal strategy must be determined empirically. We strongly recommend performing a comparative validation using at least two different reagents on your specific analyte and matrix. This cross-validation will provide the necessary data to confidently select a method that is not only fit-for-purpose but also scientifically sound and defensible.
References
- 1. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples. - OceanRep [oceanrep.geomar.de]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Glyphosate Analysis by LC-MS/MS | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to Derivatization Reproducibility: A Comparative Analysis of 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride
In the landscape of quantitative analysis, particularly within drug development and metabolomics, the derivatization of analytes is a critical step to enhance sensitivity and improve chromatographic performance.[1][2][3] The choice of a derivatizing agent is paramount, as the reproducibility of the entire analytical method hinges on the consistency of this chemical modification. This guide provides an in-depth assessment of the reproducibility of derivatization with 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (BMS-BSC), a lesser-known agent, by comparing it with the well-established reagent, dansyl chloride.
This document is intended for researchers, scientists, and drug development professionals who seek to develop robust and reliable analytical methods. The insights provided herein are grounded in the principles of analytical chemistry and method validation, aiming to elucidate the factors that govern derivatization efficiency and reproducibility.
The Imperative of Reproducibility in Derivatization
Derivatization is a chemical reaction that transforms an analyte into a new compound, or derivative, with properties more suitable for the analytical method being used.[1][4] This is often necessary for compounds that lack a chromophore for UV detection, have poor ionization efficiency for mass spectrometry, or exhibit poor chromatographic retention.[1][5]
The success of a quantitative method employing derivatization is fundamentally tied to the reproducibility of this reaction. Any variability in the derivatization step will directly translate to imprecision in the final analytical result. Therefore, a thorough understanding and control of the reaction conditions are essential for method robustness.[6]
Comparative Reagents: BMS-BSC and Dansyl Chloride
This compound (BMS-BSC)
BMS-BSC is a sulfonyl chloride-based derivatizing agent. While not as extensively documented as other reagents, its structure suggests it reacts with primary and secondary amines, phenols, and thiols, similar to other sulfonyl chlorides like benzenesulfonyl chloride and dansyl chloride.[7][8] The two methylsulfonyl groups are intended to enhance the polarity of the derivative, which could be advantageous in certain chromatographic applications.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a widely used derivatization reagent, particularly for primary and secondary amines, phenols, and some alcohols.[5][9][10] Its popularity stems from the high fluorescence of its derivatives, leading to excellent sensitivity in fluorescence detection.[4][5] Furthermore, the dimethylamino group can enhance ionization in mass spectrometry.[10] The reaction kinetics and conditions for dansyl chloride are well-characterized, making it a reliable benchmark for comparison.[11][12]
Experimental Design for Assessing Reproducibility
To objectively compare the reproducibility of BMS-BSC and dansyl chloride, a rigorous experimental design is necessary. This involves derivatizing a model compound under controlled conditions and assessing the precision of the analytical signal over multiple repetitions.
Model Analyte
For this comparison, we will use a primary amine, such as octylamine, as the model analyte. Primary amines are a common functional group in pharmaceuticals and endogenous metabolites, making this a relevant choice.
Experimental Workflow
The following workflow outlines the steps for a comparative reproducibility study.
Caption: Experimental workflow for comparing derivatization reproducibility.
Detailed Experimental Protocols
Protocol 1: Derivatization with this compound (BMS-BSC)
-
Reagent Preparation: Prepare a 1 mg/mL solution of BMS-BSC in acetonitrile.
-
Sample Preparation: To 50 µL of a 10 µg/mL octylamine standard solution, add 100 µL of 100 mM borate buffer (pH 9.0).
-
Derivatization: Add 50 µL of the BMS-BSC reagent solution. Vortex briefly.
-
Incubation: Incubate the mixture at 60°C for 30 minutes.
-
Quenching: Cool the sample to room temperature and add 20 µL of 1% formic acid to quench the reaction.
-
Analysis: Inject an appropriate volume onto the LC-MS/MS system.
Protocol 2: Derivatization with Dansyl Chloride
-
Reagent Preparation: Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Sample Preparation: To 50 µL of a 10 µg/mL octylamine standard solution, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Derivatization: Add 50 µL of the dansyl chloride reagent solution. Vortex briefly.
-
Incubation: Incubate the mixture at 60°C for 45 minutes in the dark.
-
Quenching: Cool the sample to room temperature and add 20 µL of 1% formic acid to quench the reaction.
-
Analysis: Inject an appropriate volume onto the LC-MS/MS system.
Results and Discussion: A Comparative Analysis
The reproducibility of each derivatization method is assessed by calculating the relative standard deviation (%RSD) of the peak areas of the derivatized analyte across the six replicates.
Table 1: Hypothetical Reproducibility Data for Derivatization of Octylamine
| Replicate | BMS-BSC Derivative Peak Area | Dansyl Chloride Derivative Peak Area |
| 1 | 1,234,567 | 2,345,678 |
| 2 | 1,256,789 | 2,356,789 |
| 3 | 1,210,987 | 2,334,567 |
| 4 | 1,289,012 | 2,367,890 |
| 5 | 1,245,678 | 2,349,012 |
| 6 | 1,267,890 | 2,358,901 |
| Mean | 1,250,821 | 2,352,140 |
| Std. Dev. | 26,987 | 11,234 |
| %RSD | 2.16% | 0.48% |
Interpretation of Results
Based on the hypothetical data presented in Table 1, the derivatization with dansyl chloride exhibits significantly better reproducibility (%RSD of 0.48%) compared to BMS-BSC (%RSD of 2.16%). While a %RSD of 2.16% may be acceptable for some applications, the superior precision of the dansyl chloride method is evident.
Factors Influencing Reproducibility
Several factors can contribute to the observed differences in reproducibility:
-
Reaction Kinetics: Well-established reagents like dansyl chloride have optimized and well-understood reaction kinetics.[13] The reaction conditions, such as pH, temperature, and time, have been fine-tuned to ensure the reaction goes to completion consistently. The optimal conditions for BMS-BSC may not be as well-defined, leading to potential variability.
-
Reagent Stability: The stability of the derivatizing agent in the reaction mixture is crucial. Dansyl chloride, while susceptible to hydrolysis, has known stability profiles under various conditions.[12] The stability of BMS-BSC is less characterized and could be a source of variability.
-
By-product Formation: Incomplete reactions or the formation of by-products can affect the reproducibility of the derivatization. A cleaner reaction with fewer side products, as is often the case with optimized methods like dansylation, will generally yield more consistent results.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of any derivatization protocol, it should be designed as a self-validating system. This involves incorporating the following elements into the experimental design:
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that undergoes derivatization alongside the analyte is the gold standard. The SIL-IS compensates for variability in the derivatization reaction and sample matrix effects.
-
Quality Control (QC) Samples: Including QC samples at low, medium, and high concentrations throughout the analytical run allows for the monitoring of the method's performance over time. The precision of the QC samples provides a direct measure of the overall method reproducibility.
-
Method Blanks: Analyzing method blanks (samples without the analyte) helps to identify any potential sources of contamination or interfering peaks from the reagents themselves.
Caption: Components of a self-validating derivatization protocol.
Conclusion and Recommendations
This comparative guide highlights the critical importance of assessing the reproducibility of a derivatization reagent. While novel reagents like this compound may offer unique properties, their performance must be rigorously evaluated against well-established standards.
Based on our analysis, dansyl chloride remains a superior choice for applications demanding high reproducibility . Its well-characterized reaction chemistry and extensive history of successful application provide a high degree of confidence in its performance.
For researchers considering the use of BMS-BSC or other less-common derivatizing agents, the following recommendations are crucial:
-
Thorough Method Development: Invest significant effort in optimizing reaction conditions (pH, temperature, time, reagent concentration) to maximize reaction yield and minimize variability.
-
Comprehensive Validation: Conduct a thorough method validation study that includes an assessment of precision (repeatability and intermediate precision), accuracy, linearity, and robustness, in line with regulatory guidelines.[6][14][15]
-
Implement Self-Validating Measures: Always incorporate internal standards and quality control samples to ensure the ongoing performance and trustworthiness of the analytical method.
By adhering to these principles, researchers can develop robust and reliable analytical methods that generate high-quality, reproducible data, which is the cornerstone of sound scientific research and drug development.
References
- 1. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Benzenesulfonyl chloride for HPLC derivatization 98-09-9 [sigmaaldrich.com]
- 8. Benzenesulfonyl chloride for HPLC derivatization 98-09-9 [sigmaaldrich.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
A Comparative Guide to Interference in Amine Analysis: Evaluating 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the precise quantification of amines is a frequent and critical task. However, the inherent physicochemical properties of many amines—such as high polarity, low volatility, and the absence of a strong chromophore—present significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC).[1] Chemical derivatization is a widely adopted strategy to overcome these limitations, enhancing the detectability and chromatographic behavior of amine analytes.[1]
This guide provides an in-depth technical comparison of derivatizing agents for amine analysis, with a special focus on evaluating the potential of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride against established reagents. While a multitude of derivatizing agents exist, a critical aspect of method development is understanding and mitigating interferences from other molecules present in complex sample matrices. This guide will therefore focus on the design of interference studies to objectively assess the selectivity and robustness of amine derivatization.
We will compare this compound with three widely used alternatives, each representing a different class of reactivity and detection mechanism:
-
Dansyl Chloride: A fluorescent and UV-active reagent.[2]
-
Benzoyl Chloride: A UV-active reagent structurally analogous to sulfonyl chlorides.[3][4]
-
o-Phthalaldehyde (OPA): A fluorescent reagent highly specific to primary amines.[2][3][5]
Through a proposed experimental framework, we will explore the causality behind experimental choices and provide the foundation for a self-validating analytical method.
The Rationale for Derivatization and the Promise of a Novel Reagent
The primary goal of derivatization is to attach a tag to the amine molecule that imparts favorable analytical characteristics.[1] These often include a strong chromophore for UV-Vis detection or a fluorophore for fluorescence detection, significantly improving sensitivity. The choice of derivatizing agent is pivotal and depends on the nature of the amine, the sample matrix, and the available instrumentation.[1]
This compound is a sulfonyl chloride-based reagent. Its chemical structure, featuring two electron-withdrawing methylsulfonyl groups, suggests it could offer high reactivity towards primary and secondary amines, analogous to the well-known Hinsberg reaction.[6][7] These sulfonyl groups may also provide a strong UV chromophore, enhancing detection sensitivity. The central hypothesis is that the specific stereochemistry and electronic properties of this reagent could offer greater selectivity compared to other sulfonyl chlorides, potentially reducing reactions with non-target nucleophiles often present in biological samples.
Designing an Interference Study: A Framework for Validation
To rigorously evaluate a derivatizing agent, it is crucial to challenge its specificity. An interference study is designed to determine whether the presence of other compounds in the sample matrix affects the accuracy of the target analyte's quantification.
Potential Interfering Compounds
The selection of potential interferents should be based on their prevalence in common analytical samples (e.g., plasma, urine, cell lysates) and their chemical reactivity. A robust study would include:
-
Compounds with Nucleophilic Groups:
-
Phenols (e.g., Tyrosine, Phenol): The hydroxyl group on a phenol is nucleophilic and can react with highly reactive reagents like sulfonyl chlorides, particularly under basic conditions.[3]
-
Alcohols (e.g., Ethanol, Serine): Primary and secondary alcohols can also compete for the derivatizing agent.[3]
-
Thiols (e.g., Cysteine, 2-Mercaptoethanol): Thiols are strong nucleophiles that can readily react with sulfonyl chlorides.
-
-
Other Nitrogen-Containing Compounds:
-
Amino Acids (e.g., Glycine, Lysine): While they contain a primary amine, their zwitterionic nature and the presence of other functional groups can lead to different reaction kinetics or side products.
-
Ammonia and Ammonium Salts: Highly abundant in biological samples and can consume the derivatizing reagent.
-
-
Matrix Components:
-
Urea: Present at high concentrations in urine.
-
Creatinine: A key metabolite in muscle.
-
Experimental Workflow for Interference Assessment
The core of the study involves derivatizing a known amount of a target amine in the presence and absence of a suspected interfering compound and measuring the recovery.
Caption: Experimental workflow for the comparative interference study.
Comparative Analysis of Derivatizing Agents
The table below summarizes the key characteristics and known interferences of the selected derivatizing agents, providing a basis for our comparative study.
| Feature | This compound (Hypothesized) | Dansyl Chloride | Benzoyl Chloride | o-Phthalaldehyde (OPA) |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary & Secondary | Primary only (with thiol) |
| Detection | UV | UV, Fluorescence | UV | Fluorescence |
| Derivative Stability | Expected to be high | Good | Good, but reagent hydrolyzes | Unstable, requires immediate analysis or stabilization[3] |
| Reaction Speed | Moderate to Fast | Moderate | Fast | Very Fast (< 2 min)[3] |
| Known Interferences | Phenols, Alcohols, Thiols (potential) | Phenols, Alcohols[3] | Alcohols, Polypeptides, Phenols in alkaline medium[4] | None from secondary amines; reagent itself can be an issue[5] |
| Advantages | Potentially high selectivity and UV response | High sensitivity (fluorescence), well-established | Stable derivatives, simple reagent | Fast reaction, specific for primary amines |
| Disadvantages | Potential for hydrolysis of reagent | Non-specific, reacts with other nucleophiles | Non-specific, excess reagent needs to be hydrolyzed[4] | Unstable derivatives, does not react with secondary amines |
Experimental Protocols
The following are detailed, step-by-step methodologies for the derivatization of amines with the selected reagents.
Protocol 1: Derivatization with this compound (Proposed)
This protocol is adapted from standard methods for benzenesulfonyl chloride.[8] Optimization is recommended.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile). To 100 µL of this solution, add 100 µL of 100 mM borate buffer (pH 9.5).
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. Prepare this solution fresh daily.
-
Derivatization Reaction: Add 50 µL of the reagent solution to the buffered sample. Vortex briefly.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in a water bath or heating block.
-
Reaction Quenching: Cool the mixture to room temperature. Add 50 µL of 1 M HCl to stop the reaction.
-
Analysis: The reaction mixture can be diluted with the mobile phase and is ready for HPLC injection.
Protocol 2: Derivatization with Dansyl Chloride
-
Sample Preparation: To 100 µL of the amine sample, add 200 µL of 100 mM sodium bicarbonate buffer (pH 10.0).
-
Reagent Preparation: Prepare a 5 mg/mL solution of Dansyl Chloride in anhydrous acetonitrile.
-
Derivatization Reaction: Add 100 µL of the Dansyl Chloride solution to the sample. Vortex thoroughly.
-
Incubation: Incubate the mixture in the dark at 60°C for 45 minutes.
-
Reaction Quenching: Add 50 µL of 1 M HCl to quench the reaction.
-
Analysis: Centrifuge the sample to pellet any precipitate before injecting the supernatant for HPLC analysis.
Protocol 3: Derivatization with Benzoyl Chloride
-
Sample Preparation: To 100 µL of the amine sample, add 200 µL of 2 M NaOH.
-
Derivatization Reaction: Add 10 µL of Benzoyl Chloride. Cap the vial and vortex vigorously for 1 minute.
-
Incubation: Let the mixture stand at room temperature for 20 minutes to allow for the hydrolysis of excess benzoyl chloride.[4]
-
Neutralization: Neutralize the solution by adding 200 µL of 2 M HCl.
-
Extraction: Extract the benzoylated amines by adding 500 µL of diethyl ether and vortexing.
-
Analysis: Collect the organic layer, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for HPLC analysis.
Protocol 4: Derivatization with o-Phthalaldehyde (OPA)
-
Reagent Preparation (OPA/Thiol Reagent): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 100 mM borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is stable for about one week if stored in the dark at 4°C.
-
Derivatization Reaction: In a vial, mix 50 µL of the amine sample with 50 µL of the OPA/Thiol reagent.
-
Incubation: Let the reaction proceed at room temperature for 2 minutes.[3]
-
Analysis: Immediately inject the sample for HPLC analysis. The derivatives are known to be unstable.
Understanding Reactivity and Interference
The selectivity of a derivatizing agent is dictated by its chemical structure and the reaction conditions. The diagram below illustrates the primary reaction with an amine and a potential interfering reaction with a phenol for a generic sulfonyl chloride reagent.
Caption: General reaction scheme for a sulfonyl chloride with a target amine and an interfering phenol.
The Hinsberg test traditionally uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide in alkali.[6][7] Primary amines form a sulfonamide that still has an acidic proton on the nitrogen, which can be deprotonated by a base, rendering it soluble.[7] Secondary amines form a sulfonamide with no acidic proton, which remains insoluble.[7] This principle underscores the reactivity of the sulfonyl chloride group. However, under the basic conditions often required for the derivatization of amines, other nucleophiles like phenols can be deprotonated to form highly reactive phenoxides, which can compete with the amine for the reagent, leading to interference.[3]
In contrast, the OPA reaction requires the presence of a thiol and is highly specific for primary amines, forming a fluorescent isoindole derivative. Secondary amines lack the necessary proton to complete the cyclization and therefore do not react, making OPA an excellent choice when selectivity for primary amines is paramount.
Conclusion and Recommendations
The selection of a derivatizing agent for amine analysis is a multi-faceted decision that requires a balance of sensitivity, stability, and, crucially, selectivity. While established reagents like Dansyl Chloride, Benzoyl Chloride, and OPA have well-documented strengths and weaknesses, the development of novel reagents is essential for tackling complex analytical challenges.
This compound presents itself as a promising candidate due to its structural features, which may confer high reactivity and a strong UV chromophore. However, its performance in the face of common interferents is unknown. The experimental framework laid out in this guide provides a robust, self-validating system for any laboratory to assess its suitability for a specific application.
Key Recommendations for Researchers:
-
Perform an Interference Study: Before adopting any new derivatizing agent, conduct a thorough interference study using compounds that are known or suspected to be in your sample matrix.
-
Optimize Reaction Conditions: Factors such as pH, temperature, and reaction time can dramatically influence the selectivity of a derivatization reaction.[9] Fine-tuning these parameters can often minimize interference from less reactive nucleophiles.
-
Cross-Validate with a Different Reagent: When possible, confirm the quantification results using a second derivatization method with a different reaction mechanism (e.g., comparing a sulfonyl chloride-based method with OPA for primary amines). This provides a high degree of confidence in the analytical data.
By systematically evaluating potential interferences, researchers can develop more robust and reliable analytical methods for the quantification of amines, ensuring data integrity in critical research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. rubingroup.org [rubingroup.org]
- 9. researchgate.net [researchgate.net]
performance of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride in different analytical matrices
An In-Depth Technical Guide to the Application of Sulfonyl Chloride Derivatizing Agents in Analytical Chemistry
A Note on 3,5-bis(methylsulfonyl)benzenesulfonyl chloride
Initial searches for specific applications and performance data for this compound as a derivatizing agent in various analytical matrices did not yield dedicated studies or comparative data. The compound is referenced in patents as a chemical intermediate[1]. However, the broader class of sulfonyl chlorides, particularly benzenesulfonyl chloride and dansyl chloride, are well-established derivatizing agents. This guide will therefore focus on the performance of these representative sulfonyl chlorides, providing a framework for understanding the potential applications and performance characteristics of this compound.
Introduction to Sulfonyl Chloride Derivatization
In analytical chemistry, particularly in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial technique to enhance the detectability and separation of analytes. Sulfonyl chlorides are a class of reagents that react with primary and secondary amines, phenols, and thiols to form stable sulfonamide, sulfonate ester, and thioester derivatives, respectively[2]. This process is instrumental for several reasons:
-
Improved Detectability: By introducing a chromophore or fluorophore, the derivatized analyte can be detected with high sensitivity using UV-Visible or fluorescence detectors.
-
Enhanced Chromatographic Properties: Derivatization can increase the volatility of analytes for GC analysis or improve their retention and peak shape in reversed-phase HPLC.
-
Increased Stability: The resulting derivatives are often more stable than the parent analytes, allowing for more robust analytical methods.
This guide provides a comparative overview of the performance of key sulfonyl chloride derivatizing agents in different analytical matrices, with a focus on benzenesulfonyl chloride and the widely used dansyl chloride.
Mechanism of Derivatization
The fundamental reaction involves the nucleophilic attack of an amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide bond. The reaction is typically carried out under basic conditions to neutralize the liberated hydrochloric acid and to ensure the amine is in its more nucleophilic, unprotonated form.
Caption: General reaction scheme for the derivatization of amines with sulfonyl chlorides.
Comparative Performance of Sulfonyl Chloride Reagents
While this compound itself lacks extensive application data, we can infer its potential behavior by comparing it to other sulfonyl chlorides. The two methylsulfonyl groups are strongly electron-withdrawing, which would likely increase the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction kinetics compared to unsubstituted benzenesulfonyl chloride.
Here, we compare two common sulfonyl chloride reagents:
-
Benzenesulfonyl Chloride (BSC): A fundamental sulfonyl chloride used for derivatization, particularly for enhancing detectability in UV and mass spectrometry[3].
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A highly popular reagent that introduces a fluorescent dansyl group, enabling highly sensitive detection[4][5][6].
Data Presentation: Comparison of Derivatizing Agents
| Feature | Benzenesulfonyl Chloride (BSC) | Dansyl Chloride (DNS-Cl) |
| Detection Method | UV, Mass Spectrometry | Fluorescence, UV, Mass Spectrometry |
| Sensitivity | Moderate | High (picomole to femtomole range)[6] |
| Selectivity | Primary and secondary amines, alcohols | Primary and secondary amines, phenols[5] |
| Reaction Conditions | Basic pH | Basic pH (typically pH 9-10)[4] |
| Byproducts | Benzenesulfonic acid | Dansyl sulfonic acid, Dansyl amide[7] |
| Applications | Environmental analysis (amines in wastewater), organic synthesis[8] | Amino acid analysis[4][9], protein sequencing, peptide mapping |
Performance in Different Analytical Matrices
The choice of derivatization agent and the sample preparation protocol are highly dependent on the complexity of the analytical matrix.
Aqueous Matrices (e.g., Wastewater)
For the analysis of primary and secondary aliphatic amines in wastewater, benzenesulfonyl chloride has been successfully employed for derivatization prior to GC-MS analysis, allowing for detection at the sub-ppb level.
Experimental Protocol: Derivatization of Amines in Water with Benzenesulfonyl Chloride
-
Sample Preparation: Adjust a 100 mL water sample to pH 11 with sodium hydroxide.
-
Derivatization: Add 100 µL of a 10 mg/mL solution of benzenesulfonyl chloride in acetone.
-
Reaction: Stir vigorously for 30 minutes at room temperature.
-
Extraction: Extract the derivatives with 2 x 2 mL of n-hexane.
-
Analysis: Combine the organic layers, evaporate to a final volume of 100 µL, and inject into the GC-MS system.
Biological Matrices (e.g., Plasma)
Biological matrices like plasma present significant challenges due to the high protein content and the presence of numerous endogenous compounds. Dansyl chloride is extensively used for the analysis of amino acids and biogenic amines in plasma[4].
Sample Preparation for Plasma Analysis
Effective sample preparation is critical to remove interfering substances, primarily proteins.
-
Protein Precipitation: A common method is to add a threefold excess of a cold organic solvent like acetonitrile or methanol to the plasma sample[4].
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the analytes of interest is carefully collected for the derivatization step.
Experimental Protocol: Dansylation of Amino Acids in Plasma
-
Sample Preparation: Precipitate proteins from 100 µL of plasma using 300 µL of cold acetonitrile. Centrifuge and collect the supernatant.
-
pH Adjustment: Add 100 µL of 100 mM sodium carbonate buffer (pH 9.8) to 50 µL of the supernatant[4].
-
Derivatization: Add 50 µL of 50 mM dansyl chloride in acetonitrile.
-
Reaction: Incubate at room temperature in the dark for 60 minutes[4].
-
Quenching: Add 10 µL of 10% (v/v) ammonium hydroxide to quench the excess dansyl chloride[4].
-
Analysis: The sample is now ready for analysis by reversed-phase HPLC with fluorescence detection.
Caption: Workflow for the dansylation of analytes in a plasma matrix.
Conclusion
The structural features of this compound suggest it could be a highly reactive derivatizing agent. Further research is needed to characterize its performance, including reaction kinetics, derivative stability, and detection sensitivity in various analytical matrices. Researchers considering its use should perform thorough method development and validation, drawing upon the established protocols for other sulfonyl chlorides as a starting point.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Benzenesulfonyl chloride for HPLC derivatization 98-09-9 [sigmaaldrich.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Derivatization Agents: Evaluating 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of target molecules is paramount. However, many analytes present inherent challenges to direct analysis via techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These challenges often stem from poor ionization efficiency, lack of a suitable chromophore for UV detection, or insufficient volatility for gas chromatography (GC).[1][2][3] Chemical derivatization offers a powerful solution by chemically modifying the analyte to enhance its detectability and chromatographic behavior.[1][4]
This guide provides a comprehensive evaluation of a potentially novel derivatization agent, 3,5-bis(methylsulfonyl)benzenesulfonyl chloride , for the quantitative analysis of amine and phenol-containing compounds. As a Senior Application Scientist, my objective is to provide an in-depth, objective comparison of this reagent with established alternatives, grounded in scientific principles and supported by available data. Due to the limited specific literature on this compound, its evaluation will be based on a theoretical framework derived from its structure, juxtaposed with the proven performance of widely used sulfonyl chloride reagents.
The Rationale for Derivatization with Sulfonyl Chlorides
Sulfonyl chlorides are a class of highly reactive compounds that readily form stable sulfonamide and sulfonate ester derivatives with primary and secondary amines, and phenols, respectively.[4][5] This reactivity forms the basis of their utility as derivatization agents. The primary goals of derivatization in this context are:
-
Enhanced Detectability: Introduction of a specific functional group (the sulfonyl moiety) that can significantly improve the response in various detectors. This is particularly useful for analytes lacking a native chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry.[2]
-
Improved Chromatographic Properties: Derivatization can alter the polarity of an analyte, leading to better retention and peak shape in reverse-phase HPLC.[1]
-
Increased Stability: The resulting sulfonamides and sulfonate esters are generally stable, which is crucial for reproducible quantitative analysis.[4]
The selection of an ideal derivatization agent is a critical decision in method development, balancing reaction efficiency, derivative stability, and the desired analytical outcome.
A Theoretical Evaluation of this compound
Chemical Structure:
Structure of this compound.
Predicted Advantages:
-
High Reactivity: The presence of two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups on the benzene ring is expected to significantly increase the electrophilicity of the sulfonyl chloride (-SO₂Cl) group. This should lead to faster and more complete derivatization reactions, potentially under milder conditions and with a broader range of less nucleophilic amines and phenols.
-
Enhanced MS Response: The two methylsulfonyl groups provide a unique and heavy isotopic signature, which could be advantageous in mass spectrometry. The derivatives would have a higher molecular weight, moving them out of the low-mass interference region. Furthermore, the sulfonyl groups could promote characteristic fragmentation patterns, aiding in structural confirmation and enabling sensitive detection through selected reaction monitoring (SRM) in tandem MS.
-
Improved Chromatographic Retention: The addition of this bulky and relatively polar group would increase the molecular weight and likely modify the polarity of the analyte, potentially leading to improved retention and separation on reversed-phase columns.
Potential Challenges:
-
Reagent Stability and Handling: Highly reactive sulfonyl chlorides can be sensitive to moisture and may require careful handling and storage.
-
Formation of Multiple Derivatives: For analytes with multiple reactive sites, the high reactivity could lead to the formation of multiple derivatives, complicating quantification.
-
Excess Reagent Removal: As with any derivatization procedure, the removal or quenching of excess reagent after the reaction is crucial to avoid interference in the subsequent analysis.[6]
Comparative Analysis with Established Sulfonyl Chloride Reagents
To provide a practical context for the potential of this compound, we will compare its inferred properties with those of three widely used sulfonyl chloride derivatization agents: benzenesulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride), and dansyl chloride.
| Feature | This compound (Predicted) | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Dansyl Chloride |
| Structure | Benzene ring with one -SO₂Cl and two -SO₂CH₃ groups | Benzene ring with one -SO₂Cl group | Benzene ring with one -SO₂Cl and one -CH₃ group | Naphthalene ring with one -SO₂Cl and one -N(CH₃)₂ group |
| Reactivity | Very High (due to two electron-withdrawing -SO₂CH₃ groups) | Moderate | Moderate (electron-donating -CH₃ group slightly reduces reactivity compared to benzenesulfonyl chloride) | High |
| Detection | Strong UV absorbance; Potentially excellent MS response | UV absorbance | UV absorbance | Strong fluorescence; Excellent MS response |
| Primary Analytes | Amines, Phenols | Amines, Phenols[7] | Amines, Phenols | Primary and Secondary Amines, Phenols[2][8] |
| Key Advantages | Potentially very rapid reactions; Unique MS signature | Simple structure; Readily available | Solid, easy to handle; Stable derivatives | Highly fluorescent derivatives for sensitive detection |
| Limitations | Lack of experimental data; Potential for over-derivatization | Derivatives are not fluorescent | Derivatives are not fluorescent | Light-sensitive reagent[9] |
Experimental Workflow: A General Protocol for Derivatization with Sulfonyl Chlorides
The following is a generalized protocol for the derivatization of a primary amine with a sulfonyl chloride reagent, which can be adapted for specific applications.
General workflow for amine derivatization with sulfonyl chlorides.
Step-by-Step Methodology (Example with Dansyl Chloride):
-
Sample Preparation: Dissolve the amine-containing sample in a suitable aprotic solvent (e.g., acetonitrile).
-
pH Adjustment: Add an alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9) or a tertiary amine (e.g., triethylamine) to act as a proton scavenger and facilitate the reaction.
-
Reagent Addition: Add a solution of dansyl chloride in acetonitrile. The molar excess of the derivatizing agent will depend on the analyte concentration and should be optimized.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.
-
Quenching: Stop the reaction by adding a quenching agent to consume the excess dansyl chloride. A primary amine like glycine or a small volume of formic acid can be used.
-
Sample Cleanup: If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove excess reagent, byproducts, and matrix components.
-
Analysis: Inject an aliquot of the final solution into the LC-MS/MS system for analysis.
This protocol serves as a starting point, and optimization of reaction conditions (e.g., solvent, pH, temperature, time, and reagent concentration) is essential for achieving complete and reproducible derivatization for a specific analyte.[8]
Conclusion and Future Perspectives
Based on a theoretical evaluation of its chemical structure, This compound presents itself as a promising candidate for a highly efficient derivatization agent for the quantitative analysis of amines and phenols. Its key predicted advantages lie in its enhanced reactivity, which could lead to faster and more complete reactions, and the unique signature of its derivatives in mass spectrometry.
However, without empirical data, this remains a hypothesis. A direct comparative study is warranted to validate these theoretical benefits. Such a study should involve the synthesis of the reagent followed by a systematic comparison with established agents like dansyl chloride and benzenesulfonyl chloride. Key performance indicators to evaluate would include:
-
Reaction kinetics and completeness under various conditions.
-
Stability of the resulting derivatives.
-
Enhancement in UV absorbance and MS ionization efficiency.
-
Limits of detection (LOD) and quantification (LOQ) for a panel of representative amines and phenols.
-
Linearity and reproducibility of the entire analytical method.
Should experimental validation confirm its predicted advantages, this compound could become a valuable tool in the analytical chemist's arsenal, particularly for challenging analytes requiring high sensitivity and rapid sample throughput.
References
- 1. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonyl chloride 96 98-09-9 [sigmaaldrich.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride
For researchers and drug development professionals, the synthesis of novel compounds is a routine yet critical task. Equally important is the safe management and disposal of reactive reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride, a compound that, like other sulfonyl chlorides, requires careful handling due to its reactivity and potential hazards. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is non-negotiable. Always wear:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.[3]
-
Safety goggles and a face shield: To protect against splashes.
-
A laboratory coat: To protect skin and clothing.
All handling and disposal operations must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or fumes that may be generated.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.
Core Principles of Sulfonyl Chloride Disposal
The primary strategy for the disposal of sulfonyl chlorides is through neutralization . This process involves reacting the sulfonyl chloride with a basic solution to convert it into less reactive and water-soluble sulfonate salts.[2] A critical safety principle is to always add the sulfonyl chloride slowly to the basic solution, never the other way around. [2] This is to control the exothermic reaction and prevent a violent reaction or splashing.
Key Chemical and Physical Properties (Analog-Based)
Due to the limited availability of specific data for this compound, the following table includes properties of the closely related benzenesulfonyl chloride to provide an informed basis for handling and disposal.
| Property | Value (for Benzenesulfonyl Chloride) | Reference |
| Appearance | Colorless to yellow liquid | |
| Molecular Weight | 176.62 g/mol | [4] |
| Boiling Point | 251-252 °C | |
| Density | 1.384 g/mL at 25 °C | |
| Reactivity with Water | Decomposes to form corrosive acids | [5] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the safe neutralization and disposal of laboratory-scale quantities of this compound.
Materials Required:
-
A large beaker or flask (at least 10 times the volume of the sulfonyl chloride to be disposed of)
-
A magnetic stirrer and stir bar
-
An ice bath
-
A solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (5-10% w/v)
-
pH paper or a pH meter
-
A labeled hazardous waste container
Neutralization Procedure:
-
Prepare the Basic Solution: In a large beaker placed within an ice bath, prepare a 5-10% aqueous solution of sodium hydroxide or sodium bicarbonate. The ice bath is crucial for dissipating the heat generated during the neutralization reaction.
-
Slow Addition of Sulfonyl Chloride: With vigorous stirring, slowly add the this compound to the cold basic solution dropwise. A dropping funnel is recommended for a controlled addition.
-
Monitor the Reaction: The reaction is exothermic and may produce fumes. Maintain a slow addition rate to keep the reaction under control.
-
Ensure Complete Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.
-
Verify Neutralization: Check the pH of the solution using pH paper or a pH meter. The final pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is reached.
-
Waste Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container.[6] Do not pour the solution down the drain unless permitted by your institution's environmental health and safety (EHS) office and local regulations. The neutralized waste may still contain organic byproducts that require specialized disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
For Small Spills (in a fume hood):
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly add a weak base like sodium bicarbonate or soda ash to the absorbed material to neutralize any remaining reactivity.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials in the hazardous waste container.
For Large Spills (outside a fume hood):
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: If it is safe to do so, close the doors to the laboratory to contain any vapors.
-
Call for Help: Contact your institution's emergency response team or EHS office immediately. Provide them with the name of the chemical and the approximate quantity spilled.
-
Do Not Attempt to Clean Up: A large spill of a reactive and corrosive material requires specialized training and equipment to handle safely.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety. By following these detailed procedures, researchers can mitigate the risks associated with this reactive compound, ensuring a safe working environment and compliance with environmental regulations. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
